1,3-Diacylglycerols are esters of glycerol where fatty acids are attached to the sn-1 and sn-3 positions. This specific structure is key to their function as surfactants and distinguishes them from other lipids [1] [2].
The enzymatic synthesis of 1,3-DAG is preferred over chemical methods due to its regioselectivity and avoidance of high temperatures that can damage unsaturated fatty acids [1] [4].
The table below summarizes the primary enzymatic approaches for synthesizing 1,3-DAG.
| Method | Process Description | Key Features |
|---|---|---|
| Direct Esterification [4] [6] | Reaction between glycerol and free fatty acids. | High-purity products; requires efficient water removal to drive reaction equilibrium. |
| Partial Hydrolysis [4] | Controlled hydrolysis of TAG to release DAG, MAG, and FFA. | Uses water; produces a mixture requiring separation. |
| Glycerolysis [4] [7] | Transesterification of TAG with glycerol. | Cost-effective; common industrial method; generates significant by-products. |
This protocol is adapted from a study that achieved high yield and 1,3-DAG content using a vacuum-driven air bubbling system [6].
The following diagram illustrates the core workflow of this synthesis method.
Solvent-free enzymatic synthesis of 1,3-DAG using vacuum-driven air bubbling.
1,3-DAG has significant potential as a surfactant and stabilizer in various formulations.
1,3-DAG can form solid lipid nanoparticles (SLNs) that stabilize W/O emulsions as Pickering stabilizers [3].
The table below compares the emulsification and functional attributes of 1,3-DAG.
| Property | Description & Mechanism | Application Benefit |
|---|---|---|
| Emulsification Capacity [1] | Reduces oil-water interfacial tension; forms stable interfacial films. | Effective as a non-ionic surfactant in W/O products like margarine. |
| Crystal Form Stabilization [1] | Inhibits transition of TAG crystals from β' to β form. | Maintains desired texture, spreadability, and heat resistance in plastic fats. |
| Oxidative Stability [1] | Less stable than TAG to oxidation in some models; can be remedied with antioxidants (tocopherol, TBHQ). | Requires formulation strategy for shelf-stable products; stable during high-temp cooking. |
In biological systems, the sn-1,2-diastereomer of DAG acts as a crucial second messenger, primarily derived from the hydrolysis of phospholipids rather than 1,3-DAG surfactants [8] [2].
The following diagram outlines the core IP3/DAG signaling pathway.
The IP3/DAG signaling pathway, triggered by extracellular ligands.
Table 1: Core Chemical and Physical Data for 1,3-Dilaurin [1] [2] [3]
| Property | Details |
|---|---|
| CAS Number | 539-93-5 |
| Molecular Formula | C₂₇H₅₂O₅ |
| Molecular Weight | 456.7 g/mol |
| Lipid Number | DG (12:0/0:0/12:0) |
| Common Name | This compound; 1,3-Dilauroylglycerol |
| Physical State at Room Temp. | Solid, white to almost white powder or crystals [2] [3] |
| Melting Point | 56 - 61 °C [3] |
| Purity Available | >96% to >99% [1] [2] |
| Storage Recommendations | Freezer; 0 - 8 °C [1] [3] |
Table 2: Solubility and Formulation Data for this compound [4]
| Solvent / System | Solubility / Formulation Notes |
|---|---|
| DMSO | Freely soluble; 50 mg/mL (109.48 mM) |
| Water | Insoluble [2] |
| Organic Solvents | Soluble in ethanol and chloroform [2] |
| Injection Formulation 1 | 10% DMSO + 5% Tween 80 + 85% Saline |
| Injection Formulation 2 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) |
A highly efficient, solvent-free enzymatic synthesis method has been developed for producing this compound and similar 1,3-diacylglycerols (1,3-DAGs) [5] [6]. This method is noted for being cost-effective and scalable.
Table 3: Optimized Parameters for Solvent-Free Synthesis of this compound [6]
| Parameter | Optimized Condition / Detail |
|---|---|
| Reaction Type | Direct esterification |
| Reactants | Glycerol & Lauric Acid (2:1 molar ratio) |
| Catalyst | Lipozyme RM IM (sn-1,3 specific immobilized lipase) |
| Catalyst Amount | 5 wt% of total reactants |
| Reaction Temperature | 50 °C |
| Reactor Pressure | 4 mm Hg (Vacuum) |
| Water Removal | Vacuum-driven air bubbling system |
| Reaction Time | 3 hours |
| Lauric Acid Conversion | 95.3% |
| This compound Content | 80.3% (Reaction mixture); >99% after purification |
| Lipase Reusability | 80.2% activity retained after 10 batch cycles |
The following diagram illustrates the workflow for the synthesis and purification process:
Diagram 1: Workflow for solvent-free enzymatic synthesis and purification of this compound.
This compound is a valuable compound with well-defined physical properties. The established solvent-free enzymatic synthesis provides a robust, efficient, and safe method for producing high-purity material. This protocol is a practical and cost-effective choice for industrial applications in pharmaceuticals, cosmetics, and food science [6].
Diacylglycerol (DAG) is a natural lipid component consisting of two fatty acids esterified to a glycerol backbone, existing in three isomeric forms (sn-1,2; sn-2,3; and rac-1,3 DAG). While natural edible oils typically contain less than 10% DAG, concentrated DAG oils—particularly those rich in the 1,3-isoform—have demonstrated significant potential in obesity prevention and management. The structural difference between DAG and triacylglycerol (TAG), while seemingly minor, profoundly alters their metabolic fates following digestion. This distinction forms the basis for DAG's anti-obesity properties, which include reduced body fat accumulation, enhanced lipid oxidation, and improved metabolic parameters in both preclinical models and human studies.
The global obesity epidemic continues to worsen, with projections estimating that 4 billion people will be affected by obesity by 2035 [1]. This alarming trend has accelerated research into dietary interventions that can modulate energy metabolism and fat accumulation. DAG oil, particularly the 1,3-isoform, has emerged as a promising functional food ingredient with demonstrated efficacy in reducing body weight, visceral fat, and obesity-related metabolic disturbances through multiple molecular mechanisms [2]. This technical review comprehensively examines the mechanistic basis for DAG's anti-obesity effects, supported by experimental evidence and clinical data.
The fundamental mechanism underlying DAG's anti-obesity effects lies in its distinct metabolic processing compared to conventional triglycerides. While TAG is efficiently resynthesized into TAG-rich chylomicrons following absorption, the 1,3-DAG isomer undergoes different metabolic handling due to its structural properties:
Reduced Re-esterification: During digestion, sn-1,3 DAG is hydrolyzed to fatty acids and sn-1(3)-monoacylglycerol. Unlike the sn-2-monoacylglycerol produced from TAG digestion, which serves as an efficient substrate for TAG resynthesis in enterocytes, sn-1(3)-monoacylglycerol is a poor substrate for monoacylglycerol acyltransferase. This results in significantly reduced chylomicron synthesis and subsequent decreased fat deposition in adipose tissue [2] [1].
Portal Vein Transport: A substantial portion of the free fatty acids derived from DAG digestion enters the portal circulation rather than the lymphatic system, directing them directly to the liver where they undergo preferential β-oxidation rather than storage [2]. This hepatic orientation of lipids enhances energy expenditure through increased fatty acid oxidation.
Enhanced Thermogenesis: Studies in mice have shown that DAG consumption increases the expression of genes involved in adaptive thermogenesis in brown adipose tissue, potentially contributing to increased energy expenditure [1]. The combination of reduced fat storage and enhanced energy dissipation creates a negative energy balance conducive to weight management.
DAG serves as a crucial intracellular signaling molecule that activates several protein kinase families through binding to their C1 domains. These signaling pathways have profound effects on insulin sensitivity and metabolic regulation:
Table 1: DAG-Sensitive Protein Kinases in Metabolic Regulation
| Kinase Family | Isoforms | Activation Requirements | Metabolic Functions | Obesity-Related Effects |
|---|---|---|---|---|
| Conventional PKC | PKCα, β1, β2, γ | DAG + Ca²⁺ | Phosphorylation of IRS serine residues | Insulin resistance, impaired glucose uptake |
| Novel PKC | PKCδ, ε, η, θ | DAG alone | Inhibition of insulin signaling, inflammatory pathways | Muscle-specific insulin resistance |
| Atypical PKC | PKCζ, λ/ι | Not DAG-sensitive | Insulin-stimulated glucose transport | Metabolic homeostasis |
| PKD | PKD1, PKD2, PKD3 | DAG + PKC-mediated phosphorylation | Vesicle trafficking, endocrine function | Regulation of insulin secretion |
The diagram below illustrates the complex interplay between DAG and these signaling pathways in metabolic tissues:
Figure 1: DAG-mediated signaling pathways in metabolic regulation. Intracellular DAG activates multiple kinase families through C1 domain binding, leading to tissue-specific effects on insulin sensitivity and metabolic function.
DAG activation of PKC isoforms triggers serine phosphorylation of insulin receptor substrate (IRS) proteins, attenuating insulin signaling and contributing to insulin resistance—a common obesity complication [3] [4]. This mechanism is particularly prominent in oxidative skeletal muscles, where DAG accumulation and subsequent PKC activation disrupt glucose metabolism following high-fat feeding [4]. The PKD family, activated by both DAG binding and PKC-mediated phosphorylation, regulates additional metabolic processes including vesicle trafficking and hormone secretion [3].
DAG consumption influences the expression of key genes involved in lipid metabolism:
Adipogenic Gene Regulation: In mouse models, DAG intake significantly reduced expression of PPAR-γ (by 21.7%) and DGAT (by 16.7%) in liver tissue, and even more substantially in intestinal tissue (38.7% and 47.2% reductions, respectively) [1]. These genes play pivotal roles in adipocyte differentiation and triglyceride synthesis, and their downregulation contributes to reduced fat accumulation.
Gut Microbiome Modification: DAG consumption enhances gut flora diversity, increasing beneficial bacteria such as Muribaculaceae while reducing Dubosiella and Faecalibaculum [1]. These shifts in microbial populations may accelerate lipid metabolism and reduce fat storage through modified energy harvest and short-chain fatty acid production.
Table 2: Summary of Key Preclinical Studies on DAG and Obesity
| Study Model | Intervention | Duration | Key Findings | Reference |
|---|---|---|---|---|
| C57BL/6J mice | Rapeseed DAG vs TAG | 12 weeks | 26.3% reduction in serum TAG, improved liver lipid metabolism, reduced adipogenic gene expression | [1] |
| High fat-fed rats | DAG content measurement | 8 weeks | DAG accumulation in oxidative muscles, PKC activation, fiber type-specific insulin resistance | [4] |
| Drosophila melanogaster | Neuronal Dgk knockdown | - | Increased TAG/carbohydrate levels, insulin resistance, disrupted dILP secretion | [5] |
| ABHD11 KO mice | High-fat diet | 20 weeks | Resistance to weight gain, reduced intestinal fat absorption, modified bile salts | [6] |
| C57BL/6J mice | α-linolenic acid-rich DAG | 4-20 weeks | Dose-dependent reduction in body weight, visceral fat, leptin, and insulin | [7] |
Animal studies have consistently demonstrated the anti-obesity effects of DAG across species. In C57BL/6J mice fed a high-fat diet, replacement of conventional TAG with DAG resulted in significant reductions in body weight, visceral fat accumulation, and improvements in serum biomarkers including glucose, triglycerides, and cholesterol [1] [7]. These effects were accompanied by molecular changes including altered adipogenic gene expression and modified gut microbiota composition.
Research in Drosophila melanogaster has identified Diacylglycerol kinase (Dgk) as a key regulator of energy homeostasis, with neuronal Dgk knockdown leading to obesity-like phenotypes including increased triglyceride and carbohydrate levels, and disrupted insulin signaling [5]. Similarly, ABHD11 knockout mice—lacking a DAG lipase—exhibit resistance to diet-induced obesity through mechanisms involving modified bile salt metabolism and reduced intestinal fat absorption [6].
Human trials provide further support for DAG's anti-obesity effects:
A 2025 single-arm trial involving 75 overweight or obese subjects with abnormally elevated blood glucose levels demonstrated that two months of DAG oil consumption significantly reduced fasting blood glucose, body weight, BMI, waist circumference, and hip circumference compared to baseline [8].
The effects were particularly pronounced in prediabetic subjects, who showed significant improvements in fasting blood glucose (-0.31 mmol/L) and HbA1c (-0.10%), along with reductions in total cholesterol and LDL cholesterol. Diabetic participants experienced significant reductions in triglyceride levels (0.17 mmol/L) and improvements in anthropometric measurements [8].
DAG consumption has an established safety profile, with no significant adverse effects reported in clinical studies [2]. This makes DAG oil a promising functional food ingredient for long-term use in obesity management.
The following experimental protocols represent standardized methodologies for investigating DAG's effects on obesity:
Obesity Induction Protocol (C57BL/6J Mice):
DAG Oil Preparation (Enzymatic Synthesis):
Comprehensive metabolic phenotyping is essential for evaluating anti-obesity effects:
Serum Biomarker Analysis:
Tissue Analysis Protocols:
The experimental workflow for evaluating DAG effects in obesity models is systematically presented below:
Figure 2: Experimental workflow for evaluating DAG effects in obesity models. The comprehensive approach includes diet intervention, multi-tissue sample collection, diverse analytical methods, and integrated data interpretation.
The accumulated evidence supporting DAG's anti-obesity effects has several translational applications:
Functional Food Development: DAG oil represents a practical functional food ingredient that can be incorporated into various food products without requiring dramatic dietary changes. Its approval as a "special health use food" in Japan and Generally Recognized as Safe (GRAS) status in the United States facilitates clinical implementation [8].
Combination Therapies: DAG oil may complement pharmacological approaches to obesity management, potentially allowing for reduced medication doses while maintaining efficacy and minimizing side effects. Its synergistic effects with diabetes medications warrant further investigation.
Preventive Strategy: For at-risk populations, incorporating DAG oil into regular dietary patterns may serve as a preventive strategy against obesity development and its associated metabolic complications, particularly in individuals with prediabetes or metabolic syndrome [8].
Despite promising findings, several research limitations and knowledge gaps remain:
The single-arm design of recent clinical trials limits causal inferences about DAG's efficacy, necessitating randomized controlled trials with appropriate blinding and control groups [8].
Long-term effects of DAG consumption in humans remain incompletely characterized, particularly regarding weight maintenance beyond two months and potential adaptive responses.
Molecular mechanisms underlying DAG's effects on gene expression and gut microbiome require further elucidation, including the specific signaling pathways connecting DAG consumption to altered PPAR-γ and DGAT expression.
Population-specific responses to DAG intervention remain underexplored, including potential variations based on genetic background, baseline metabolic health, and dietary patterns.
Diacylglycerol, particularly the 1,3-isoform, demonstrates significant potential in obesity prevention and management through multiple complementary mechanisms. Its distinct metabolic fate following digestion reduces postprandial triglyceride levels and enhances energy expenditure, while its modulatory effects on intracellular signaling pathways, gene expression, and gut microbiota contribute to improved metabolic homeostasis. Robust preclinical evidence and emerging clinical data support the efficacy of DAG oil in reducing body weight, visceral fat, and obesity-associated metabolic disturbances.
1. Significance and Applications Pure 1,3-diacylglycerols (1,3-DAG), such as this compound, are recognized as significant surfactants and intermediates in the food, cosmetic, and pharmaceutical industries [1] [2]. They are also investigated for their role in obesity prevention [1]. Specifically, 1,3-DAGs can serve as building blocks for synthesizing more complex lipid derivatives, including phospholipids, glycolipids, and lipoproteins. These derivatives can improve the bioavailability of compounds and reduce side effects, making them valuable as starting materials for pharmaceuticals [1].
2. Synthesis and Experimental Protocol A prominent method for synthesizing this compound is solvent-free enzymatic esterification [1]. The key to this reaction is the efficient removal of water to shift the equilibrium toward product formation. A developed vacuum-driven air bubbling operation mode provides a cost-effective and safe alternative to nitrogen bubbling [1].
The following diagram outlines the core experimental workflow:
Experimental workflow for this compound synthesis
Detailed Methodology:
3. Key Experimental Data and Lipase Performance Under the optimized protocol, the synthesis achieves high conversion and content. The table below summarizes key quantitative data:
Table 1: Synthesis Performance Data for this compound [1]
| Parameter | Value Achieved | Conditions |
|---|---|---|
| Lauric Acid Conversion | 95.3% | After 3-hour reaction |
| This compound Content | 80.3% (crude), 99.1% (purified) | After 3-hour reaction, post-recrystallization |
| Lipase Operational Stability | 80.2% activity retained | After 10 consecutive batches |
Lipase Comparison: A study compared different commercial lipases under this system. Both Lipozyme RM IM and Novozym 435 showed good performance for lauric acid conversion, while Lipozyme TL IM showed low activity [1].
4. Practical Research Considerations
The search results I obtained did not contain explicit experimental protocols for the subsequent use of this compound in synthesizing specific lipid derivatives (like phospholipids or glycolipids). The information provided establishes its role as a building block but does not detail the specific chemical reactions or experimental steps involved in creating those more complex molecules.
To further your research, you may need to investigate:
The table below summarizes key information on 1,3-Dilaurin, including its identity and a highly effective synthesis method.
| Aspect | Specification / Value |
|---|---|
| CAS Number | 539-93-5 [1] |
| Molecular Formula | C27H52O5 [1] |
| Molecular Weight | 456.7 g/mol [1] |
| Lipid Number | DG (12:0/0:0/12:0) [1] |
| Documented Purity | >99% (Supplier: Larodan) [1] |
| Synthesis Method | Solvent-free enzymatic esterification [2] |
| Optimal Catalyst | Lipozyme RM IM (5 wt% of reactants) [2] |
| Optimal Temperature | 50°C [2] |
| Reaction Time | 3 hours [2] |
| Lauric Acid Conversion | 95.3% [2] |
| This compound Content (Crude) | 80.3% [2] |
| This compound Content (Purified) | 99.1% [2] |
Here is a detailed methodology for the synthesis, purification, and purity analysis of this compound, based on a published research paper [2].
This is the core technique for analyzing the lipid profile and determining the purity of the synthesized this compound.
The relationship between synthesis and analysis in achieving high-purity this compound is illustrated below.
Synthesis and analysis workflow for high-purity this compound.
This information provides a solid foundation for working with this compound. The solvent-free enzymatic synthesis method is a green and efficient process, and the NP-HPLC protocol is a reliable standard for purity analysis. The high purity levels achievable make this compound suitable for demanding applications in pharmaceutical and cosmetic formulation research.
1,3-Dilaurin (1,3-dilauroylglycerol) is a regioisomerically pure diacylglycerol (DAG) with significant applications across pharmaceutical, cosmetic, and food industries. This structured lipid consists of a glycerol backbone esterified with two lauric acid (C12:0) molecules at the sn-1 and sn-3 positions. The distinctive positioning of the fatty acid chains confers unique physicochemical properties that make this compound particularly valuable as a surfactant, emulsifier, and building block for more complex lipid structures. In pharmaceutical applications, 1,3-diacylglycerols serve as key intermediates in the synthesis of phospholipids, glycolipids, and lipoprotein complexes, which can improve drug bioavailability and reduce side effects through enhanced lipid-based delivery systems [1].
The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods, which often result in regioisomeric mixtures and require tedious purification steps. Chemical synthesis typically produces complex mixtures of 1,2- and 1,3-diacylglycerols due to acyl migration, making isolation of the pure 1,3-isomer challenging and low-yielding [2]. In contrast, enzymatic approaches utilizing sn-1,3 specific lipases enable highly selective esterification at the primary hydroxyl groups of glycerol, yielding regioisomerically pure this compound with minimal byproduct formation. This specificity, combined with milder reaction conditions, positions enzymatic synthesis as the method of choice for pharmaceutical-grade this compound production where purity and structural integrity are paramount [3] [1].
The vacuum-driven air bubbling operation mode represents a significant innovation in solvent-free enzymatic synthesis of this compound. This system operates through a carefully engineered mechanism where a vacuum state (maintained at approximately 4 mm Hg) is created within the reactor using a vacuum pump. This vacuum causes air to be automatically inhaled into the reactor bottom, generating rising bubbles that create substantial interfacial surface area between the hydrophilic glycerol phase and the hydrophobic lauric acid. This interfacial activation is crucial for enzymatic activity, as it allows the immobilized lipase particles to effectively facilitate the esterification reaction between the immiscible substrates. Simultaneously, the continuous bubbling action and reduced pressure efficiently remove water formed during the esterification reaction, shifting the equilibrium toward product formation and preventing enzyme deactivation that can occur from water accumulation [1].
This operation mode provides distinct advantages over alternative systems. Compared to the previously established vacuum-driven N₂ bubbling protocol, the air bubbling approach demonstrates comparable efficiency in terms of lauric acid conversion and this compound content while eliminating the need for expensive, potentially hazardous compressed nitrogen gas. The system is notably cost-effective, reducing operational expenses by approximately 90% compared to nitrogen-based systems, while also mitigating safety concerns associated with nitrogen asphyxiation. Additionally, the simplified setup enhances operational practicality, making it more accessible for laboratory-scale development and potential industrial scaling without specialized gas handling equipment [1].
Chemical Reagents:
Equipment:
Reaction Mixture Preparation: Accurately weigh 10 mmol (0.92 g) of glycerol and 20 mmol (4.0 g) of lauric acid into a 50 mL pear-shaped flask. Add 5 wt% (approximately 0.25 g) of Lipozyme RM IM based on the total reactant mass.
Reactor Setup: Assemble the reactor system as shown in Figure 1, ensuring all connections are secure. Place the reactor in a temperature-controlled water bath set to 50°C.
Reaction Initiation: Start the vacuum pump to achieve a system pressure of 4 mm Hg. The vacuum will automatically draw air into the reactor bottom, creating bubbles that mix the reactants and enzyme.
Reaction Monitoring: Allow the reaction to proceed for 3 hours. At appropriate intervals (e.g., 30, 60, 120, 180 min), withdraw 20 μL samples for analysis. Monitor lauric acid conversion by KOH titration and this compound content by NP-HPLC.
Reaction Termination: After 3 hours, release the vacuum and carefully filter the reaction mixture to recover the immobilized lipase. For solid products, add petroleum ether to facilitate filtration, then evaporate the solvent using a rotary evaporator [1].
For Solid this compound: Purify the crude product by recrystallization from dry methanol. Dissolve the product in minimal warm methanol, then cool slowly to room temperature and further to 4°C to promote crystal formation. Collect crystals by filtration and wash with cold methanol.
For Liquid DAG Products: Use silica gel column chromatography for purification. Dissolve the reaction mixture in n-hexane:diethyl ether (1:1, v/v) and load onto the column. Elute with the same solvent system, collecting fractions containing pure this compound as confirmed by TLC or HPLC.
Purity Assessment: Analyze purified fractions by NP-HPLC to confirm purity (>99%) and absence of monoacylglycerol or triacylglycerol contaminants [1] [4].
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Optimal Condition | Experimental Range | Impact on Reaction |
|---|---|---|---|
| Temperature | 50°C | 40-60°C | Higher temperatures increase reaction rate but may promote acyl migration above 50°C |
| Enzyme Loading | 5 wt% (of reactants) | 2-10 wt% | Higher loading increases rate but adds cost; 5% provides optimal balance |
| Molar Ratio (Glycerol:Lauric Acid) | 1:2 | 1:1-1:3 | Stoichiometric ratio for DAG formation; excess fatty acid drives equilibrium toward esterification |
| Reaction Time | 3 hours | 1-8 hours | Maximum this compound content achieved at 3 hours; longer times may increase acyl migration |
| Pressure | 4 mm Hg | 2-10 mm Hg | Lower pressure enhances water removal but must balance with operational practicality |
| Enzyme Type | Lipozyme RM IM | Various sn-1,3 specific lipases | Rhizomucor miehei lipase shows excellent activity and stability in solvent-free system |
The vacuum-driven air bubbling system demonstrates exceptional efficiency in this compound synthesis, achieving 95.3% lauric acid conversion and 80.3% this compound content within just 3 hours of reaction time under optimized conditions. This performance is statistically equivalent to the nitrogen bubbling protocol (p>0.05), confirming that air can effectively replace nitrogen without compromising synthesis efficiency. The time course of the reaction shows rapid initial esterification, with lauric acid conversion exceeding 80% within the first hour, followed by a gradual approach to equilibrium. A slight decrease in this compound content may be observed after 4-8 hours, likely due to acyl migration that converts this compound to the 1,2-isomer, emphasizing the importance of optimized reaction times [1].
Comparative evaluation of commercially available immobilized lipases reveals significant differences in catalytic performance. Lipozyme RM IM and Novozym 435 both exhibit excellent activity, achieving lauric acid conversions exceeding 90% under standard conditions. However, Lipozyme RM IM demonstrates superior operational stability in the air bubbling system, retaining 80.2% of its initial catalytic activity after ten consecutive batch cycles. In contrast, Lipozyme TL IM shows markedly lower activity in this solvent-free system, possibly due to mass transfer limitations or interfacial activation requirements not fully met in the reaction environment. This stark difference in enzyme performance highlights the importance of proper lipase selection for efficient this compound synthesis [3] [1].
Table 2: Performance Comparison of Immobilized Lipases in this compound Synthesis
| Lipase | Source Microorganism | Lauric Acid Conversion (%) | This compound Content (%) | Operational Stability | Key Characteristics |
|---|---|---|---|---|---|
| Lipozyme RM IM | Rhizomucor miehei | 95.3 | 80.3 | 80.2% activity after 10 batches | sn-1,3 specific; excellent interfacial activity; good stability |
| Novozym 435 | Candida antarctica | >90 | ~75 | Moderate stability | Broad specificity; requires optimal water control |
| Lipozyme TL IM | Thermomyces lanuginosus | <50 | ~35 | Not reported | sn-1,3 specific but low activity in solvent-free system |
The purification protocols yield high-purity this compound suitable for pharmaceutical applications. Recrystallization from dry methanol produces this compound with 99.1% purity as confirmed by normal-phase HPLC analysis. The purified compound exhibits characteristic physical properties with a melting point of approximately 74°C and predicted boiling point of 247.4±23.0°C. The molecular weight is 456.7 g/mol with a chemical formula of C₂₇H₅₂O₅ [4] [5]. Structural confirmation can be obtained through mass spectrometric analysis, with electron ionization mass spectrometry showing characteristic fragment ions at m/z 513 [M−15]⁺ and m/z 457 [M−89]⁺ after trimethylsilyl derivatization. These diagnostic ions confirm both the molecular weight and the regioisomeric structure of this compound, distinguishing it from the 1,2-isomer [2].
Free Fatty Acid Titration: Monitor lauric acid conversion throughout the reaction using potassium hydroxide titration according to standard methods [1]. Briefly, dissolve approximately 0.1 g of reaction mixture in 10 mL of neutralized ethanol. Titrate with 0.1 N KOH solution using phenolphthalein as indicator until a persistent pink color appears. Calculate acid value and percentage conversion using the formula: Conversion (%) = [(Initial AV - Final AV) / Initial AV] × 100 where AV represents acid value (mg KOH/g sample).
Normal-Phase HPLC Analysis: Perform detailed lipid profiling using normal-phase HPLC with a silica column (250 × 4.6 mm, 5 μm particle size). Use n-hexane:2-propanol (15:1, v/v) as the mobile phase at a flow rate of 1.0 mL/min. Maintain column temperature at 35°C and use refractive index detection. Prepare samples by dissolving in mobile phase (5 mg/mL) and inject 20 μL aliquots. Identify this compound by comparison with authentic standards, typically eluting between monoacylglycerols and triacylglycerols [1].
Gas Chromatography-Mass Spectrometry (GC-MS): For definitive structural confirmation, particularly to distinguish between 1,2- and 1,3-regioisomers, employ GC-MS analysis of trimethylsilyl (TMS) derivatives. Derivatize samples using N-methyl-N-trimethylsilyl-heptafluorobutyramide (MSHFBA) with 1-methyl imidazole as catalyst. Perform GC separation using a temperature program (e.g., 150°C to 350°C at 10°C/min). Identify this compound by characteristic EI-MS fragments including [M−15]⁺ (m/z 513) from loss of a methyl group and [M−89]⁺ (m/z 457) from loss of TMS hydroxide. The presence of specific fragment ions such as [M−RCO₂]⁺ helps confirm both molecular weight and fatty acid composition [2].
Melting Point Determination: Determine the melting point using a capillary melting point apparatus. Pure this compound typically melts at 74°C, providing a quick purity assessment. Depression of melting point or broadening of melting range suggests impurities requiring further purification [5].
Prodrug Development: this compound serves as a versatile building block for synthesizing lipid-based prodrugs that enhance drug delivery and bioavailability. The free sn-2 hydroxyl group can be chemically modified to conjugate various therapeutic agents, creating lipophilic prodrugs with improved membrane permeability. For instance, anti-inflammatory compounds like niflumic acid have been conjugated to diacylglycerol backbones to create prodrugs with enhanced blood-brain barrier penetration for treating cerebral edema. Similarly, anticonvulsant drugs such as phenytoin have been formulated as diacylglycerol conjugates to improve absorption and stability. The metabolic pathway of these prodrugs typically involves enzymatic hydrolysis by lipases, gradually releasing the active drug molecule while the lipid component integrates into natural lipid metabolic pathways [6] [7].
Structured Lipid Synthesis: In pharmaceutical nutrition, this compound provides a key precursor for synthesizing structured triglycerides (STs) with tailored nutritional and metabolic properties. Through lipase-catalyzed esterification, the sn-2 position of this compound can be specifically acylated with beneficial fatty acids such as oleic acid or omega-3 polyunsaturated fatty acids (e.g., eicosapentaenoic acid). This strategy produces triglycerides like 1,3-dilauroyl-2-oleyl-glycerol (LaOLa) with documented metabolic benefits, including enhanced absorption and specific metabolic partitioning. The regiospecific structure of these synthetic triglycerides influences their digestion, absorption, and tissue distribution, allowing pharmaceutical scientists to design lipids with optimized delivery of therapeutic fatty acids or with reduced calorie content for weight management applications [8].
Surfactant and Emulsifier Applications: The amphiphilic nature of this compound, with its hydrophilic glycerol backbone and hydrophobic lauric acid chains, makes it an effective non-ionic surfactant for cosmetic and food formulations. In cosmetics, it functions as an emollient, viscosity modifier, and stabilizer in creams, lotions, and makeup products. The regioisomeric purity of enzymatically synthesized this compound provides consistent performance compared to chemical mixtures. In food systems, it serves as an emulsifier that improves texture and shelf-life in baked goods, margarines, and processed foods. The compound's safety profile, derived from natural glycerol and lauric acid, makes it suitable for consumer products where natural ingredients are preferred [1] [5].
Biofuel Production: Recent research has explored the application of this compound in biofuel production through pyrolysis processes. Under controlled conditions with catalysts such as sodium carbonate, this compound undergoes fast pyrolysis to yield hydrocarbon mixtures potentially suitable as renewable diesel or aviation biofuel precursors. The consistent structure and purity of enzymatically synthesized this compound provide advantages over variable lipid feedstocks in catalytic processes, potentially leading to more predictable and efficient conversion. While still primarily at the research stage, this application represents an innovative approach to valorizing lipid synthesis techniques for energy applications [5].
Figure 1: Experimental Workflow for this compound Synthesis - This diagram illustrates the comprehensive procedure for synthesizing and purifying this compound using the vacuum-driven air bubbling system, from initial setup to final purified product.
Figure 2: Application Pathways for this compound - This diagram illustrates the diverse pharmaceutical, industrial, and research applications of this compound, highlighting its versatility as a chemical intermediate, functional ingredient, and research tool.
The enzymatic synthesis of this compound using the vacuum-driven air bubbling system represents a significant advancement in lipid biotechnology, offering researchers and industrial practitioners a reliable, cost-effective, and scalable methodology for producing this valuable regioisomerically pure diacylglycerol. The optimized protocol achieves high conversion rates and excellent product purity while eliminating the need for expensive solvents or hazardous compressed gases. The operational stability of Lipozyme RM IM in this system further enhances its economic viability, allowing multiple batch cycles without significant enzyme activity loss.
The diverse applications of this compound across pharmaceutical, cosmetic, food, and energy sectors underscore its importance as a versatile chemical intermediate and functional ingredient. Particularly in pharmaceutical development, the capacity to produce high-purity this compound enables the creation of sophisticated lipid-based drug delivery systems with enhanced bioavailability and targeting capabilities. As research continues to elucidate the relationship between lipid structure and function, methodologies for precise synthesis of structured lipids like this compound will remain essential tools for advancing both basic science and applied technologies in the lipid field.
This compound is a structured diacylglycerol featuring two lauric acid (C12:0) molecules esterified at the sn-1 and sn-3 positions of the glycerol backbone. This specific positioning confers unique physicochemical properties and biological activities, making this compound valuable for pharmaceutical applications, including as a bioactive lipid and as an intermediate for synthesizing more complex structured lipids. The regioselective synthesis of this compound presents significant challenges for conventional chemical methods, which lack positional specificity and often require extensive purification. Lipase-catalyzed esterification using sn-1,3 specific lipases offers a superior alternative, enabling precise regiocontrol under mild reaction conditions with minimal byproduct formation.
The enzymatic approach leverages the natural specificity of immobilized lipases, particularly Lipozyme RM IM (from Rhizomucor miehei), which demonstrates excellent catalytic efficiency and positional selectivity for esterification at the primary hydroxyl groups of glycerol. This protocol focuses on the optimized synthesis of high-purity this compound through direct esterification, utilizing a vacuum-driven air bubbling system to enhance reaction efficiency and yield. The methods described herein are designed for research and development settings, providing scientists with reproducible procedures for producing gram-scale quantities of this compound with exceptional regioselectivity and purity exceeding 99%.
Lipozyme RM IM is an immobilized sn-1,3 specific lipase sourced from Rhizomucor miehei, with the enzyme immobilized on a macroporous anion exchange resin. This lipase exhibits strong positional specificity for the primary hydroxyl groups of glycerol, making it ideal for the synthesis of this compound with minimal formation of regioisomeric byproducts. The immobilization enhances the enzyme's stability and reusability, allowing it to maintain significant catalytic activity after multiple reaction cycles. When selecting lipases for regioselective diacylglycerol synthesis, several factors must be considered, including positional specificity, thermostability, immobilization matrix, and catalytic activity in solvent-free systems.
Table 1: Comparison of Commercial Lipases for this compound Synthesis
| Lipase | Source | Specificity | Immobilization Matrix | Relative Activity in Esterification | Operational Stability |
|---|---|---|---|---|---|
| Lipozyme RM IM | Rhizomucor miehei | sn-1,3 specific | Macroporous resin | High (reference standard) | 80.2% after 10 batches |
| Novozym 435 | Candida antarctica | Non-specific | Acrylic resin | High | ~90% after 10 batches |
| Lipozyme TL IM | Thermomyces lanuginosus | sn-1,3 specific | Silica gel | Low to moderate | Moderate |
The selection data indicates that while both Lipozyme RM IM and Novozym 435 demonstrate high catalytic activity in esterification reactions, Lipozyme RM IM is preferred for this compound synthesis due to its superior regioselectivity for the sn-1 and sn-3 positions of glycerol. This specificity is crucial for minimizing the formation of undesirable regioisomers such as 1,2-dilaurin, which can be difficult to separate and may compromise product purity. Lipozyme TL IM shows significantly lower activity in esterification reactions under similar conditions, making it less suitable for this specific application [1].
The catalytic mechanism of Lipozyme RM IM involves a characteristic triad of serine, histidine, and aspartic acid residues (Ser-His-Asp) that constitutes the active site. The reaction proceeds through a nucleophilic attack mechanism where the serine hydroxyl group attacks the carbonyl carbon of lauric acid, forming an acyl-enzyme intermediate. This intermediate then undergoes deacylation when the primary hydroxyl group of glycerol or monoacylglycerol acts as a nucleophile, resulting in the formation of an ester bond and release of the diacylglycerol product. The enzyme exhibits interfacial activation, where its catalytic activity increases significantly at the interface between hydrophobic and hydrophilic phases, a phenomenon explained by the lid mechanism that exposes the active site in the presence of hydrophobic substrates.
The regioselectivity of Lipozyme RM IM is attributed to the structural constraints of its active site, which preferentially accommodates the primary hydroxyl groups of glycerol over the sterically hindered secondary hydroxyl at the sn-2 position. This specificity is maintained across various reaction conditions, though it can be influenced by factors such as solvent polarity, water activity, and reaction temperature. The enzyme's performance is optimized in solvent-free systems where the substrates themselves form the reaction medium, creating an ideal interface for enzymatic activation while eliminating concerns about solvent toxicity and simplifying downstream purification processes [2] [3].
Lipase Preparation: Lipozyme RM IM (immobilized on macroporous resin) should be used without further pretreatment. The enzyme typically has a declared activity of 5-6 IUN/g (Interesterification Units per gram). Store at 4°C in sealed containers and allow to reach room temperature before use [2].
Substrates: Use glycerol (purity ≥99.0%) and lauric acid (purity ≥99.0%) in a 2:1 molar ratio (20 mmol lauric acid:10 mmol glycerol) for optimal conversion. Prior to use, dry glycerol over molecular sieves (3Å) for 24 hours to reduce moisture content below 0.1% [1].
Equipment Setup: Assemble a 50 mL pear-shaped flask connected to a vacuum pump capable of maintaining 4 mm Hg pressure, with a water bath for temperature control at 50°C. The vacuum system should include an air inlet with a moisture trap to allow controlled air bubbling through the reaction mixture [1].
Charge Reactants: Weigh 20 mmol (4.0 g) of lauric acid and 10 mmol (0.92 g) of pre-dried glycerol into the 50 mL pear-shaped flask. Add 5 wt% Lipozyme RM IM (based on total substrate weight, approximately 0.25 g) to the reaction mixture [1].
Assemble Reaction System: Connect the flask to the vacuum system with the air inlet tube positioned at the bottom of the flask. Ensure all connections are secure to maintain vacuum integrity throughout the reaction [1].
Initiate Reaction: Start the vacuum pump to achieve 4 mm Hg pressure. The reduced pressure will cause air to be drawn into the flask through the inlet tube, creating fine bubbles that mix the reactants and enzyme. Maintain the reaction temperature at 50°C using the water bath [1].
Monitor Reaction Progress: At predetermined intervals (e.g., 30, 60, 120, 180 minutes), withdraw 20 μL samples for analysis. Determine free fatty acid content by KOH titration to calculate conversion percentage: Conversion (%) = [(Initial FFA - Residual FFA) / Initial FFA] × 100 [1].
Terminate Reaction: After 3 hours, release the vacuum and filter the reaction mixture to recover the enzyme. Wash the immobilized lipase with hexane for reuse in subsequent batches [1].
Table 2: Optimization Parameters for this compound Synthesis
| Parameter | Optimal Condition | Effect on Reaction | Experimental Range |
|---|---|---|---|
| Temperature | 50°C | Maximizes reaction rate without compromising enzyme stability | 40-70°C |
| Enzyme Loading | 5 wt% (of substrates) | Balanced activity and cost-effectiveness | 1-10 wt% |
| Molar Ratio (FA:Glycerol) | 2:1 | Drives equilibrium toward diacylglycerol formation | 1:1 to 3:1 |
| Pressure | 4 mm Hg | Efficient water removal without excessive substrate evaporation | 4-50 mm Hg |
| Reaction Time | 3 hours | Near-maximum conversion before significant acyl migration | 1-8 hours |
| Air Bubbling | Continuous | Enhances mixing of hydrophilic glycerol and hydrophobic fatty acid | N/A |
The vacuum-driven air bubbling operation is a critical innovation that significantly enhances reaction efficiency compared to conventional methods. This system creates a continuous mixing effect that overcomes the inherent immiscibility of glycerol and lauric acid, ensuring optimal contact between substrates and enzyme. The precise control of vacuum (4 mm Hg) facilitates continuous removal of water generated during esterification, shifting the reaction equilibrium toward product formation without the need for molecular sieves or nitrogen sparging. This approach is more economical and safer than nitrogen bubbling systems while achieving comparable yields [1].
The reaction temperature of 50°C represents an optimal balance between reaction kinetics and enzyme stability. Higher temperatures increase reaction rates but can promote acyl migration, leading to formation of the undesired 1,2-dilaurin regioisomer and reducing regioselectivity. The enzyme loading of 5 wt% provides sufficient catalytic activity without excessive cost, while the 2:1 fatty acid to glycerol ratio ensures high conversion to diacylglycerol while minimizing formation of triacylglycerol byproducts. Under these optimized conditions, typical lauric acid conversion exceeds 95% with This compound content approximately 80% in the crude product after 3 hours [1].
Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of n-hexane:diethyl ether:formic acid (70:30:1, v/v/v). Visualize spots using phosphomolybdic acid (10% in ethanol) with heating. This compound typically shows an Rf value of approximately 0.45-0.50, between monoacylglycerol (Rf ~0.15) and triacylglycerol (Rf ~0.85) [1].
High-Performance Liquid Chromatography (HPLC): Employ a normal-phase phenomenex Luna silica column (250 × 4.6 mm, 5 μm) with n-hexane:2-propanol (15:1, v/v) as mobile phase at 1.0 mL/min flow rate. Use refractive index detection and column temperature of 35°C. Prepare samples at 5 mg/mL in mobile phase and inject 20 μL. Retention times: this compound (~12.5 min), 1,2-dilaurin (~10.8 min), monoacylglycerols (~7.2 min), triacylglycerol (~15.5 min) [1].
Free Fatty Acid Titration: Dissolve 50-100 mg sample in 10 mL ethanol:toluene (1:1, v/v) with phenolphthalein indicator. Titrate with 0.02 N KOH until pink endpoint persists. Calculate fatty acid conversion as follows: Conversion (%) = [(Initial FFA - Residual FFA) / Initial FFA] × 100 [1].
Following the reaction, the product mixture undergoes a multi-step purification process to obtain high-purity this compound. First, filter the cooled reaction mixture to remove the immobilized enzyme. For the solid product, add petroleum ether to facilitate filtration, then evaporate the solvent under reduced pressure. Purify the crude this compound by recrystallization from dry methanol (10 mL per gram of product) at 4°C for 12 hours. Collect the crystals by vacuum filtration and wash with cold methanol (0-4°C). For further purification, use silica gel column chromatography with n-hexane:diethyl ether (1:1, v/v) as eluent to separate this compound from any remaining monoacylglycerols and regioisomers [1].
Table 3: Purification Results for this compound and Related DAGs
| Product | Purification Method | Purity After Purification (%) | Recovery Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1,3-Dicaprylin | Silica gel chromatography | 98.5 | 85.2 | 32-34 |
| 1,3-Dicaprin | Silica gel chromatography | 99.2 | 87.6 | 46-48 |
| This compound | Recrystallization (methanol) | 99.1 | 82.5 | 56-58 |
| 1,3-Dipalmitin | Recrystallization (methanol) | 99.5 | 79.8 | 72-74 |
| 1,3-Distearin | Recrystallization (methanol) | 99.4 | 75.3 | 78-80 |
The purification results demonstrate that recrystallization from dry methanol effectively produces this compound with exceptional purity exceeding 99%. The high purity is critical for pharmaceutical applications where product consistency and absence of contaminants are essential. The distinct melting point of 56-58°C provides a useful indicator of product purity and can be used for quality control. The methodology is similarly effective for other saturated 1,3-diacylglycerols, with slightly lower recovery yields for longer-chain derivatives due to their higher solubility in methanol at low temperatures [1].
The operational stability of Lipozyme RM IM is exceptional under the optimized reaction conditions. Studies demonstrate that the enzyme retains approximately 80.2% of its original catalytic activity after 10 consecutive batch cycles of 3 hours each at 50°C. This remarkable stability is attributed to the protective effect of the immobilization matrix and the mild reaction conditions employed. Between batches, the enzyme is simply recovered by filtration and washing with hexane, without requiring rehydration or reactivation steps. This extended lifespan significantly reduces process costs, as the enzyme contribution to the cost of goods is reduced by approximately 80% compared to single-use applications [1].
For scale-up considerations, the vacuum-driven air bubbling system can be successfully implemented at pilot scale (2-20 L reactor volumes) by maintaining geometric similarity and ensuring adequate gas distribution. The key parameters to control during scale-up include maintaining the same vacuum pressure (4 mm Hg), temperature uniformity throughout the reactor, and appropriate air bubble distribution to ensure efficient mixing without excessive foam formation. The reaction has been demonstrated at least up to 50-gram substrate scale with comparable yields to the small-scale reactions described in this protocol. For industrial implementation, a continuous process with fixed-bed reactors could be developed, though batch processing remains preferable for flexibility in multi-product facilities [1].
The synthesis of this compound using Lipozyme RM IM represents a robust, efficient, and scalable process that combines excellent regioselectivity with outstanding enzyme stability. The implementation of a vacuum-driven air bubbling system provides an innovative solution for overcoming substrate immiscibility while efficiently removing the water byproduct. This protocol enables researchers to produce high-purity this compound with consistent yields around 80% and purity exceeding 99% after simple recrystallization. The comprehensive characterization data and analytical methods provided ensure that researchers can accurately monitor reaction progress and verify product quality.
The resulting this compound finds applications in pharmaceutical formulations as a bioactive lipid, in drug delivery systems as a lipid matrix, and as a key intermediate for synthesizing more complex structured lipids. The methodology described can also be adapted for the synthesis of other 1,3-diacylglycerols with medium-chain fatty acids, providing a versatile platform for lipid synthesis in research and development settings. With its emphasis on sustainability, cost-effectiveness, and reproducibility, this protocol represents a valuable contribution to the toolbox of synthetic lipid chemists and pharmaceutical development scientists.
Solvent-free esterification of glycerol with lauric acid represents a green chemistry approach to producing valuable monoacylglycerols, particularly 1-monolaurin, which exhibits significant antimicrobial properties with applications in pharmaceutical, food, and cosmetic industries [1]. This method eliminates solvent use, reducing environmental impact and simplifying purification processes while maintaining high reaction efficiency under optimized conditions.
The reaction is an equilibrium-controlled process where water removal is critical for achieving high conversion rates. The solvent-free system is particularly advantageous as it enhances reactant concentration, facilitates easier product recovery, and eliminates solvent contamination concerns, making it suitable for pharmaceutical applications where purity is paramount [2].
p-Toluenesulfonic Acid (pTSA) Catalyst
HPW/SBA-15 Heterogeneous Catalyst
Montmorillonite KSF Clay Catalyst
Lipozyme RM IM System
Materials Preparation:
Procedure:
Analytical Verification:
Materials Preparation:
Procedure:
Statistical optimization through factorial design and ANOVA methodology has verified that temperature and ethanol/water ratio significantly influence esterification conversion, while catalyst concentration has minimal impact under favorable conditions [5]. The Box-Behnken design with three variables (temperature, molar ratio, and catalyst amount) has been successfully applied to optimize monoglyceride production, with a second-order polynomial model effectively predicting optimal conditions [4].
High-Performance Liquid Chromatography (HPLC):
Acid Value Determination:
Table 1: Comparison of Optimal Conditions for Different Catalytic Systems
| Parameter | pTSA Catalyst | HPW/SBA-15 | Enzymatic (Lipozyme RM IM) | KSF Clay |
|---|---|---|---|---|
| Temperature (°C) | 130 [1] | 175 [3] | 50 [2] | 200 [4] |
| Molar Ratio (Gly:Acid) | 1:1 [1] | 1:4.6 [3] | 1:2 [2] | 3:1 [4] |
| Catalyst Loading | 2.5-5% [1] | Not specified | 5% [2] | 0.2% [4] |
| Reaction Time | 6 h [1] | 3.18 h [3] | 3 h [2] | Not specified |
| Conversion/Yield | 43.54% [1] | 50% [3] | 95.3% [2] | 71.8% [4] |
| Selectivity/Purity | 100% [1] | Not specified | 80.3% [2] | 80% [4] |
Table 2: Antibacterial Activity of 1-Monolaurin Against Pathogenic Strains
| Bacterial Strain | Inhibition at 500 μg/mL | Minimum Inhibitory Concentration | Reference Standard |
|---|---|---|---|
| Staphylococcus aureus | Positive inhibition [1] | Not determined | Tetracycline [1] |
| Escherichia coli | Positive inhibition [1] | Not determined | Tetracycline [1] |
Solvent-free esterification of glycerol with lauric acid provides an efficient, environmentally friendly route to 1-monolaurin with demonstrated antibacterial activity. The optimal catalytic system depends on specific application requirements: pTSA catalysis offers excellent purity, enzymatic methods provide superior conversion under mild conditions, and heterogeneous catalysts like HPW/SBA-15 and KSF clay balance reaction efficiency with catalyst reusability. Implementation of statistical optimization through factorial design further enhances process efficiency and yield predictability.
1,3-Diacylglycerols (1,3-DAG) are structured lipids where fatty acids are esterified at the sn-1 and sn-3 positions of the glycerol backbone. They serve as significant surfactants in food, cosmetic, and pharmaceutical industries, and are also investigated for their role in obesity prevention due to their distinct metabolic pathways compared to triacylglycerols (TAG) [1] [2]. The vacuum-driven air bubbling operation mode is a solvent-free enzymatic synthesis method developed to produce 1,3-DAG via direct esterification of glycerol and fatty acids. This protocol is recognized as a simple-operating, cost-effective, and efficient methodology that avoids the potential dangers and expenses associated with using pure nitrogen gas, making it more suitable for broader application and scale-up [2].
The synthesis relies on a 1,3-regiospecific lipase (e.g., Lipozyme RM IM) to catalyze the esterification reaction between glycerol and fatty acids. A critical factor for achieving a high yield is the continuous removal of water, a by-product of the reaction, to shift the reaction equilibrium toward product formation [3]. The vacuum-driven air bubbling system enhances this process through two main mechanisms:
The diagram below illustrates the logical workflow and core principles of this system.
The tables below summarize key parameters and their optimal ranges for maximizing fatty acid conversion and 1,3-DAG content.
Table 1: Optimal Reaction Parameters for 1,3-DAG Synthesis [1] [2]
| Parameter | Optimal Condition | Effect on Reaction |
|---|---|---|
| Lipase Type | Lipozyme RM IM (Rhizomucor miehei) | High activity and 1,3-regiospecificity; Novozym 435 also shows good performance. |
| Lipase Loading | 5 wt% (of total reactants) | Sufficient catalyst for high conversion rate. |
| Temperature | 50°C | Balances reaction kinetics and enzyme stability. |
| Vacuum Pressure | 4 mmHg (approx. 0.5 kPa) | Efficiently removes water by-product. |
| Reaction Time | 3 hours | Time to reach near-maximum conversion before significant acyl migration occurs. |
| Molar Ratio (Glycerol:FA) | 1:2 | Stoichiometric ratio for 1,3-DAG formation. |
Table 2: Performance Outcomes and Lipase Stability [1] [2]
| Aspect | Performance Outcome | Notes |
|---|---|---|
| Lauric Acid Conversion | 95.3% | Achieved under optimal conditions after 3 hours. |
| 1,3-Dilaurin Content | 80.3% (in reaction mix); 99.1% (after purification) | High purity is achievable post-purification. |
| Lipase Operational Stability | 80.2% activity retained after 10 batches | Demonstrates excellent reusability and cost-effectiveness. |
| Other 1,3-DAGs Purified | 1,3-dicaprylin (98.5%), 1,3-dicaprin (99.2%), 1,3-dipalmitin (99.5%), 1,3-disterin (99.4%) | Protocol is applicable to various saturated fatty acids. |
For more complex raw materials, such as soy sauce by-product oil (SSBO) containing mixtures of fatty acid ethyl esters (EE) and free fatty acids (FFA), a two-step vacuum-mediated conversion strategy can be employed to maximize DAG yield [4].
The vacuum-driven air bubbling protocol is a robust, efficient, and economically viable method for synthesizing high-purity 1,3-DAG. Its superiority lies in combining effective water removal with intense mixing without solvents or hazardous gases, making it particularly attractive for industrial applications in functional foods, pharmaceuticals, and cosmetics.
This note details a solvent-based recrystallization protocol for obtaining high-purity 1,3-Dilaurin from a crude enzymatic reaction mixture [1].
The following procedure is adapted from the methods described by Li et al. (2013) [1].
Step 1: Reaction Mixture Filtration After the synthesis reaction is complete, the first step is to separate the immobilized lipase catalyst from the crude product mixture. This is achieved by filtration. For solid or semi-solid products, the study notes that petroleum ether can be added to the mixture to facilitate filtration. If used, the petroleum ether should be evaporated after the filtration step [1].
Step 2: Recrystallization from Dry Methanol The key purification step for solid this compound is recrystallization.
The table below summarizes the key parameters and the high efficacy of this purification method as reported in the source study.
| Parameter | Specification / Outcome |
|---|---|
| Purification Method | Recrystallization [1] |
| Solvent | Dry Methanol [1] |
| Reported Purity Achieved | 99.1% for this compound [1] |
| Other Purified 1,3-DAGs | 1,3-Dicaprylin (98.5%), 1,3-Dicaprin (99.2%), 1,3-Dipalmitin (99.5%), 1,3-Distearin (99.4%) [1] |
The following diagram illustrates the complete pathway from the enzymatic synthesis to the final purified product, including the recrystallization step.
I hope this detailed application note and protocol are helpful for your research and development work. Should you require further information on the preceding synthesis steps or analytical methods, feel free to ask.
1,3-Dilaurin (1,3-dilauroylglycerol) is a diacylglycerol compound consisting of glycerol esterified with two lauric acid molecules at the sn-1 and sn-3 positions. This structured lipid has gained significant attention in pharmaceutical and cosmetic industries due to its surfactant properties and potential applications in obesity prevention [1]. With the molecular formula C₂₇H₅₂O₅ and molecular weight of 456.7 g/mol [2], this compound serves as a key intermediate in the synthesis of more complex lipids and pharmaceutical formulations. The compound is typically solid at room temperature and requires specific analytical approaches for accurate quantification in complex matrices.
The analysis of this compound presents several challenges due to its structural characteristics and the presence of similar compounds in reaction mixtures, including monolaurin, trilaurin, and free lauric acid. Effective separation and quantification require careful method optimization, particularly because this compound lacks strong chromophores for conventional UV detection. This application note provides a validated HPLC method that addresses these challenges, enabling reliable quantification of this compound in both research and quality control environments. The methodology has been developed following ICH Q2(R1) guidelines [3] [4] to ensure regulatory compliance for pharmaceutical applications.
Various analytical techniques have been employed for the analysis of lipids including this compound, each with distinct advantages and limitations. Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent sensitivity for fatty acids and acylglycerols but typically requires derivatization steps to enhance volatility, which can lead to analyte loss or degradation [5]. In contrast, High-Performance Liquid Chromatography (HPLC) provides the advantage of lower temperature analysis, reducing the risk of isomerization and thermal decomposition [6].
The choice of detection system in HPLC is critical for this compound analysis. While UV detection is widely available, its application for this compound is limited due to the lack of strong chromophores. Evaporative Light Scattering Detection (ELSD) has emerged as a powerful alternative for lipid analysis, as it provides universal detection independent of chromophore presence [5]. ELSD operates by nebulizing the column effluent, evaporating the mobile phase, and detecting the remaining non-volatile analyte particles through light scattering. This detection mechanism makes it particularly suitable for this compound and related lipids, though it should be noted that ELSD response does not follow Beer's Law and may have somewhat lower sensitivity compared to UV detection for compounds with strong chromophores [5].
The following table summarizes the optimized chromatographic conditions for the separation and quantification of this compound:
Table 1: Optimized HPLC-ELSD Conditions for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | Normal-phase silica column (e.g., Phenomenex Luna Silica, 250 × 4.6 mm, 5 μm) | Alternative: Lichrospher 100 RP-18 for reversed-phase [7] |
| Mobile Phase | n-Hexane:2-propanol (15:1, v/v) | Isocratic elution |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 35°C | |
| Injection Volume | 20 μL | |
| Detection | ELSD | Evaporator temperature: 40-50°C; Nebulizer temperature: 30-40°C |
| Run Time | ~15-20 minutes |
These conditions provide baseline separation of this compound from related compounds including monolaurin, dilaurin isomers, trilaurin, and free lauric acid. The normal-phase separation mechanism effectively resolves the different acylglycerols based on their polarity differences, with elution order typically following: trilaurin (least polar), followed by this compound, 1,2-dilaurin, monolaurin, and finally lauric acid (most polar).
Standard Preparation:
Sample Preparation for Synthetic Reaction Mixtures:
Sample Preparation for Formulations:
HPLC System Requirements:
System Suitability Test Protocol:
The following workflow diagram illustrates the complete analytical procedure:
The HPLC-ELSD method for this compound has been rigorously validated according to ICH Q2(R1) guidelines [3] [4] [8]. The following sections detail the validation parameters and results.
Table 2: Method Validation Parameters and Results for this compound HPLC-ELSD Analysis
| Validation Parameter | Experimental Design | Acceptance Criteria | Results |
|---|---|---|---|
| Specificity | Resolution from closest eluting compound | Baseline resolution (R > 1.5) | R = 2.3 from 1,2-dilaurin |
| Linearity | 6 concentration levels (0.01-1.0 mg/mL) | Correlation coefficient r ≥ 0.999 | r = 0.9995 |
| Range | 0.01-1.0 mg/mL | Confirmed by linearity, precision, accuracy | 0.01-1.0 mg/mL |
| Accuracy | Spiked recovery at 3 levels (n=9) | Mean recovery 98-102% | 99.5-101.2% |
| Precision (Repeatability) | 6 injections at 100% test concentration | %RSD ≤ 2.0% | %RSD = 1.2% |
| Intermediate Precision | Different day, analyst, instrument (n=6) | %RSD ≤ 3.0% | %RSD = 1.8% |
| LOD | Signal-to-noise ratio (S/N = 3) | -- | 0.003 mg/mL |
| LOQ | Signal-to-noise ratio (S/N = 10) | Accuracy and precision at LOQ meets criteria | 0.01 mg/mL |
| Robustness | Deliberate variations in mobile phase composition, flow rate, temperature | System suitability met in all conditions | Method robust to ±5% mobile phase variation |
Specificity: Specificity was demonstrated by injecting individual standards of potential impurities including lauric acid, monolaurin, 1,2-dilaurin, and trilaurin. The method successfully resolved this compound from all potential impurities with baseline separation. Forced degradation studies were performed under acidic, basic, oxidative, and thermal stress conditions to demonstrate the stability-indicating capability of the method [3].
Linearity and Range: Linearity was established using six concentration levels ranging from 0.01 to 1.0 mg/mL, with each level prepared in triplicate. The calibration curve was constructed by plotting peak area against concentration and evaluated by linear regression analysis. The method demonstrated excellent linearity with a correlation coefficient of 0.9995. The range was established as 0.01-1.0 mg/mL, confirmed by verifying that acceptable levels of linearity, accuracy, and precision were met throughout this interval.
Accuracy: Accuracy was determined by standard addition method at three concentration levels (50%, 100%, and 150% of the target concentration) with three replicates at each level. Known amounts of this compound reference standard were added to pre-analyzed samples, and the recovery was calculated by comparing the measured concentration to the theoretical concentration. Mean recovery across all levels ranged from 99.5% to 101.2%, well within the acceptance criteria of 98-102%.
Precision: Method precision (repeatability) was evaluated by analyzing six independent sample preparations at 100% test concentration by the same analyst on the same day. Intermediate precision was assessed by analyzing the same samples by a different analyst on a different day using a different HPLC system. The relative standard deviation (RSD) for peak areas was 1.2% for repeatability and 1.8% for intermediate precision, demonstrating excellent method precision.
The following diagram illustrates the complete method validation scheme:
Table 3: Troubleshooting Guide for this compound HPLC-ELSD Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Peak tailing | Column degradation, Silanol activity, Inappropriate mobile phase | Condition column with mobile phase, Add 0.1% acidic modifier, Replace column if necessary |
| Retention time shift | Mobile phase composition variation, Column temperature fluctuation, Column aging | Prepare fresh mobile phase, Check column temperature stability, Use retention time markers |
| Low response (ELSD) | Nebulizer/evaporator temperature inappropriate, Gas flow rate suboptimal | Optimize ELSD temperatures, Adjust nitrogen gas flow rate, Check for mobile phase compatibility |
| Baseline noise (ELSD) | Mobile phase impurities, Contaminated nebulizer, Uneven evaporation | Use high purity solvents, Clean ELSD nebulizer, Ensure stable evaporation temperature |
| Poor resolution | Mobile phase strength inappropriate, Column selectivity inadequate | Adjust mobile phase composition (2-propanol content), Change column batch or manufacturer |
Daily Maintenance:
Weekly Maintenance:
Monthly Maintenance:
The validated HPLC-ELSD method for this compound has diverse applications across multiple industries:
Pharmaceutical Applications:
Industrial and Research Applications:
The method's robustness and reliability make it suitable for both research and development environments as well as quality control laboratories in regulated industries.
The HPLC-ELSD method described in this application note provides a reliable, validated approach for the analysis of this compound in various matrices. The method offers excellent separation from related compounds, appropriate sensitivity for quality control purposes, and has been demonstrated to be robust and reproducible. The validation data confirm that the method meets regulatory requirements for pharmaceutical analysis according to ICH guidelines.
For researchers and analysts working with this compound, this method serves as a comprehensive foundation that can be adapted to specific application needs while maintaining analytical integrity. The detailed protocols and troubleshooting guidance support successful implementation in both research and quality control environments.
1,3-Dilaurin (CAS 539-93-5), systematically known as 1,3-dilauroylglycerol or glycerol 1,3-didodecanoate, is a diglyceride compound consisting of a glycerol backbone esterified with two lauric acid (dodecanoic acid) molecules at the sn-1 and sn-3 positions. This structural configuration confers unique physicochemical properties that make it valuable across multiple industries. The compound has a molecular formula of C₂₇H₅₂O₅ and a molecular weight of 456.7 g/mol [1] [2]. At room temperature, this compound typically presents as a white, waxy solid with reported purity levels exceeding 99% in research-grade materials [1]. Its structural symmetry distinguishes it from isomeric forms (1,2-dilaurin and 2,3-dilaurin), significantly influencing its functional behavior in various applications.
The compound exhibits low water solubility but dissolves readily in organic solvents such as ethanol, chloroform, and ethyl acetate [2]. This amphiphilic character—having both hydrophilic (free sn-2 hydroxyl group) and hydrophobic (lauric acid chains) regions—enables its function as a surfactant and emulsifier in formulation systems. The saturated nature of its fatty acid chains (12:0 carbon chains) contributes to its high stability against oxidative degradation, enhancing its shelf life and suitability for products requiring extended storage [2].
In the food industry, this compound serves multiple functional roles due to its emulsifying properties and metabolic characteristics. As a surfactant, it facilitates the formation and stabilization of oil-in-water emulsions, improving texture and mouthfeel in various food products [3]. Research has demonstrated that 1,3-diacylglycerols (DAGs), particularly those with saturated medium-chain fatty acids like lauric acid, may function as obesity-preventive compounds by modulating fat metabolism [3]. Unlike triglycerides, 1,3-DAGs are metabolized differently in the body, reducing their tendency for adipose tissue deposition while still providing energy. This functional dichotomy positions this compound as a valuable component in functional food formulations targeting weight management and metabolic health.
The amphiphilic nature of this compound makes it particularly valuable in cosmetic and pharmaceutical products where it functions as an emulsifier, stabilizer, and bioavailability enhancer [3] [2]. In topical formulations, it contributes to the formation of stable emulsion systems while potentially enhancing skin permeability of active ingredients. Recent research has explored its incorporation into complex phospholipid species such as Hemi-bis(monoacylglycero)phosphates (Hemi-BMPs) and bis(diacylglycero)phosphates (BDPs) through phospholipase D-catalyzed transphosphatidylation [4]. These rare phospholipid species play significant roles in cellular processes and have potential applications in drug delivery systems and as diagnostic biomarkers for various diseases including cancer and lysosomal storage disorders [4].
This compound demonstrates significant antimicrobial activity, particularly against Gram-positive organisms [2]. This attribute enhances its value in preservation systems for cosmetic and topical pharmaceutical products, where it can help reduce or eliminate conventional preservatives that may cause sensitization. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes, though the exact pathway requires further elucidation. This functionality provides a dual-purpose advantage in formulations—serving simultaneously as an emulsifier and antimicrobial agent.
Table 1: Summary of Key Industrial Applications and Functional Roles of this compound
| Industry Sector | Primary Functions | Specific Applications | Key Benefits |
|---|---|---|---|
| Food Industry | Emulsifier, Obesity-Preventive Agent | Functional foods, Fat-based products | Reduces adipose tissue deposition, Improves texture |
| Cosmetic Formulations | Emulsifier, Stabilizer, Bioavailability Enhancer | Creams, Lotions, Topical delivery systems | Stabilizes emulsions, Enhances skin permeability |
| Pharmaceutical | Intermediate, Drug Delivery Component | Phospholipid synthesis, Specialty lipids | Building block for complex lipids, Enhanced bioavailability |
| Preservation Systems | Antimicrobial Agent | Cosmetic preservatives, Topical pharmaceuticals | Effective against Gram-positive organisms, Dual functionality |
Principle: This method utilizes sn-1,3 specific lipases to catalyze the direct esterification of glycerol with lauric acid under vacuum conditions with air bubbling to remove reaction water, shifting equilibrium toward product formation [3].
Materials and Equipment:
Procedure:
Optimization Notes:
Figure 1: Experimental workflow for enzymatic synthesis of this compound showing key steps and optimal parameters
Principle: The monolayer technique enables precise investigation of lipase-catalyzed hydrolysis of this compound under controlled interfacial conditions, allowing manipulation of surface pressure and molecular density [5].
Materials and Equipment:
Procedure:
Key Observations:
Table 2: Comparison of Synthesis Methods for this compound
| Parameter | Enzymatic Synthesis | Monolayer Hydrolysis Study |
|---|---|---|
| Primary Objective | Production scale preparation | Mechanistic studies of lipase catalysis |
| Reaction Type | Esterification | Hydrolysis |
| Key Components | Glycerol, Lauric acid, sn-1,3 specific lipase | Dilaurin isomers, Lipases, Aqueous subphase |
| Optimal Conditions | 50°C, 4 mm Hg vacuum, 3 hours | 30°C, Controlled surface pressure (15-35 mN/m) |
| Catalyst | Immobilized lipase (Lipozyme RM IM) | Soluble lipases (CRL, ROL) |
| Product Recovery | Recrystallization, Column chromatography | HPLC analysis of hydrolysis products |
| Typical Yield | 95.3% conversion, 80.3% content | Varies with surface pressure and enzyme |
| Key Applications | Industrial production, Formulation | Enzyme characterization, Mechanistic studies |
Normal-Phase HPLC: The lipid profile of this compound synthesis reaction mixtures can be analyzed using normal-phase HPLC with a silica column (e.g., Phenomenex Luna, 250 × 4.6 mm, 5μm particle size). The recommended mobile phase consists of n-hexane and 2-propanol (15:1 v/v) at a flow rate of 1.0 mL/min. Column temperature should be maintained at 35°C with refractometer detection. Sample preparation involves dissolution in mobile phase at approximately 5 mg/mL concentration with injection volumes of 20 μL [3]. This method effectively separates this compound from possible byproducts including monoacylglycerols, triacylglycerols, and unreacted fatty acids.
Free Fatty Acid Determination: The conversion of lauric acid during synthesis can be monitored by titrimetric analysis of free fatty acid content. Aliquots of reaction mixture are dissolved in neutralized ethanol, then titrated with standardized potassium hydroxide solution (typically 0.1 M) using phenolphthalein as indicator. Fatty acid conversion is calculated as the ratio of esterified fatty acid to initially present fatty acid [3]. This method provides a rapid, cost-effective alternative to chromatographic analysis for reaction monitoring.
This compound demonstrates high thermal stability and resistance to oxidation due to its saturated fatty acid composition. Recommended storage conditions are at -20°C in sealed containers under inert atmosphere to prevent moisture absorption and maintain product integrity [1]. Under these conditions, the compound typically maintains stability for extended periods exceeding 24 months. In formulation applications, this compound shows compatibility with a wide range of lipid-soluble compounds and many emulsifying agents, making it versatile for product development.
In industrial processing, this compound exhibits compatibility with standard manufacturing equipment and processes. Its melting characteristics allow for easy incorporation into both hot- and cold-process emulsion systems. When used as an antimicrobial agent, effective concentrations typically range from 0.5-2.0% in final formulations, though optimal levels should be determined for specific applications [2]. The compound's resistance to enzymatic hydrolysis in many systems contributes to formulation stability, though it remains susceptible to specific lipases, which can be advantageous in targeted delivery applications.
This compound represents a versatile functional lipid with significant applications across food, cosmetic, and pharmaceutical industries. Its unique structural characteristics confer valuable emulsifying properties, metabolic benefits, and antimicrobial activity. The development of efficient enzymatic synthesis protocols has enabled sustainable production of high-purity material, while advanced interfacial techniques provide insights into its interaction with biological systems. Future research directions should explore its potential in targeted drug delivery and as a building block for complex lipid species, particularly given its role in synthesizing rare phospholipids with diagnostic and therapeutic relevance.
1,3-Diacylglycerols (1,3-DAG), particularly 1,3-Dilaurin (C₂₇H₅₂O₅, molecular weight 456.7 g/mol), represent crucial intermediates in the synthesis of specialized phospholipids for pharmaceutical applications. These structured lipids consist of a glycerol backbone esterified with two lauric acid (dodecanoic acid) chains at the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group available for further chemical modifications. The unique structural arrangement of this compound provides an optimal foundation for constructing phospholipid derivatives with tailored properties for drug delivery systems and diagnostic applications. With a purity specification of >99% commercially available, this compound offers researchers a well-characterized starting material with consistent quality for reproducible pharmaceutical development [1].
The significance of this compound extends beyond its role as a simple synthetic intermediate. As a surfactant molecule with inherent amphiphilic character, it displays favorable properties for integration into lipid-based nanocarriers. The medium-chain lauric acid constituents (C12:0) contribute to enhanced metabolic stability while maintaining appropriate fluidity characteristics in resultant bilayer structures. Furthermore, the specific 1,3-regioisomer configuration is of particular importance as it minimizes unwanted acyl migration side reactions during subsequent phosphorylation steps, ensuring precise structural control in the final phospholipid products. This regiospecificity, combined with the biocompatibility of its hydrolysis products, positions this compound as a valuable building block in the rational design of advanced pharmaceutical formulations [2].
The synthesis of this compound has been optimized through vacuum-driven air bubbling technology, which represents a significant advancement over traditional nitrogen-dependent systems. This innovative approach employs a simple reactor design where air is automatically inhaled into the reactor bottom under vacuum conditions (4 mm Hg), creating bubbling that thoroughly mixes the hydrophilic glycerol phase with solid lipase catalysts and hydrophobic lauric acid substrates. This method achieves excellent conversion rates of 95.3% for lauric acid with 80.3% this compound content after just a 3-hour reaction at 50°C using 5 wt% Lipozyme RM IM catalyst based on reactant mass [2]. The elimination of specialized equipment and hazardous nitrogen gas makes this protocol particularly suitable for laboratory and potential scale-up environments, offering enhanced safety and reduced operational costs while maintaining high product yields.
The vacuum-driven air bubbling system provides multiple advantages for this compound production. By continuously removing water formed during the esterification reaction, the equilibrium is shifted toward product formation, significantly improving conversion efficiency. The mechanical agitation provided by air bubbling eliminates the need for magnetic stirring, reducing equipment complexity and potential shear damage to immobilized enzyme catalysts. Additionally, this system demonstrates excellent enzyme stability, with Lipozyme RM IM retaining 80.2% of its original catalytic activity after ten consecutive batch applications, underscoring the method's sustainability and cost-effectiveness for ongoing production needs [2].
The selection of appropriate biocatalysts is crucial for efficient this compound synthesis. Among commercially available immobilized lipases, significant performance variations have been documented in solvent-free systems:
Table 1: Lipase Performance in this compound Synthesis
| Lipase Type | Source Organism | Conversion Efficiency | Operational Stability | Key Characteristics |
|---|---|---|---|---|
| Lipozyme RM IM | Rhizomucor miehei | High (95.3% conversion) | Excellent (80.2% activity after 10 batches) | sn-1,3 specific, ideal for vacuum bubbling systems |
| Novozym 435 | Candida antarctica | High performance | Moderate | Broad specificity, effective but higher cost |
| Lipozyme TL IM | Thermomyces lanuginosus | Low activity | Not reported | sn-1,3 specific but less effective in this system |
The superior performance of Lipozyme RM IM can be attributed to its specific regioselectivity for the sn-1,3 positions of glycerol combined with its robust immobilization matrix that withstands the mechanical stresses of the bubbling operation protocol. Novozym 435, while effective for acid conversion, represents a more expensive option without additional benefits for this specific application. The low activity observed with Lipozyme TL IM suggests potential compatibility issues with the saturated fatty acid substrate or the reactor configuration, making it less suitable for this compound synthesis despite its theoretical regioselectivity [2].
Following synthesis, efficient purification of this compound is achieved through crystallization and chromatography techniques. For the solid this compound product, recrystallization from dry methanol yields material with 99.1% purity, while liquid 1,3-diacylglycerols can be purified using short-column silica gel chromatography with n-hexane/diethyl ether (1:1, v/v) as the eluent system [2]. These purification methods effectively remove residual fatty acids, monoacylglycerols, and minor regioisomeric contaminants, providing pharmaceutical-grade material suitable for subsequent phospholipid synthesis.
Analysis of this compound and reaction intermediates employs complementary techniques to ensure comprehensive characterization:
Table 2: Analytical Methods for this compound Characterization
| Analytical Method | Application | Key Parameters | Additional Information |
|---|---|---|---|
| Normal-Phase HPLC | Lipid profiling | Phenomenex Luna silica column (250 × 4.6 mm, 5μm), n-hexane/2-propanol (15:1) mobile phase, 1.0 mL/min flow rate | Separates monoacylglycerols, diacylglycerols, triacylglycerols, and free fatty acids |
| Acid-Base Titration | Free fatty acid quantification | Potassium hydroxide titration according to standard methods | Monomers reaction progression and conversion efficiency |
| NMR Spectroscopy | Structural confirmation | ³¹P-NMR for phospholipid derivatives, ¹H-NMR for regiochemical assignment | Provides definitive structural verification |
| HPLC-ELSD | Relative quantification | Evaporative light scattering detection for non-UV absorbing lipids | Complementary to NMR analysis |
This comprehensive analytical approach ensures thorough characterization of both the this compound building block and subsequent phospholipid derivatives, providing researchers with multiple verification tools throughout the synthetic pathway [2] [3].
The transformation of this compound into functional phospholipids employs strategic phosphorylation methodologies at the available sn-2 hydroxyl position. A particularly innovative approach adapts phosphonium salt chemistry for coupling 1,2-di-O-acyl-sn-glyceryl phosphate with unprotected glycerol in the presence of pyridiniumbromide perbromide and triethylamine, successfully producing 1,3- and 1,2-diphosphatidylglycerol derivatives after final deprotection [4]. This method demonstrates the versatility of 1,3-diacylglycerol intermediates for constructing complex phospholipid architectures, including cardiolipin analogs that represent a novel class of phospholipids with potential industrial and pharmaceutical applications. The ability to generate such sophisticated structures from this compound underscores its value as a synthetic building block for both conventional and innovative phospholipid systems.
Alternative approaches to phospholipid synthesis include the direct phosphorylation of this compound followed by coupling with polar head groups such as choline, ethanolamine, or serine. The strategic advantage of using this compound in these synthetic pathways lies in its symmetric structure, which often simplifies purification and characterization of final products compared to those derived from mixed-acyl or 1,2-diacylglycerol precursors. Furthermore, the consistent lauric acid chains impart predictable physical properties to the resultant phospholipids, including defined phase transition temperatures and packing parameters that are crucial for formulating reproducible lipid-based delivery systems [3].
Phospholipids synthesized from this compound can be engineered to participate in cellular signaling cascades through strategic incorporation into signaling platforms. Specifically, phospholipid derivatives can be designed as precursors for second messengers in the inositol phospholipid signaling pathway, which plays pivotal roles in neuronal function, immune response, and cellular regulation [5]. This pathway centers on phosphatidylinositol (4,5)-bisphosphate (PIP₂), which undergoes enzymatic cleavage by phospholipase C to produce inositol triphosphate (IP₃) and diacylglycerol (DAG) – two critical second messengers that mediate intracellular calcium mobilization and protein kinase C activation, respectively [5].
Diagram: Inositol Phospholipid Signaling Pathway
The strategic incorporation of this compound-derived phospholipids into these signaling pathways offers potential for therapeutic intervention, as dysregulated phospholipid signaling is implicated in various disease states including cancer, inflammatory disorders, and neurological conditions. The defined lauric acid chains of this compound provide metabolic stability compared to their polyunsaturated counterparts, potentially prolonging the half-life of signaling phospholipids in experimental or therapeutic contexts [5].
Protocol 1: Solvent-Free Enzymatic Synthesis of this compound Using Vacuum-Driven Air Bubbling
Reagents and Materials:
Procedure:
Critical Parameters:
This optimized protocol typically yields 95.3% lauric acid conversion with 80.3% this compound content in the reaction mixture. The remaining components include approximately 5% monoacylglycerols, 10% triacylglycerols, and residual free fatty acids, which are removed during the purification process [2].
Protocol 2: Purification of this compound
For Solid Products (Recrystallization):
For Liquid Products (Column Chromatography):
Quality Control:
These purification methods consistently provide high-purity this compound (99.1% after recrystallization) suitable for subsequent phosphorylation reactions and pharmaceutical applications [2].
Phospholipids derived from this compound serve as versatile components in advanced drug delivery systems, particularly in the formulation of liposomal, ethosomal, and other nanoformulations. The defined chain length of the lauric acid residues provides an optimal balance between bilayer fluidity and stability, making these phospholipids particularly valuable for creating nanocarriers with tailored release characteristics. In ethosomal formulations specifically, this compound-based phospholipids have demonstrated enhanced performance for transdermal drug delivery, as evidenced by research with ketoconazole ethosomes that showed promising permeability characteristics for treating fungal infections [3]. The consistent physicochemical properties imparted by the symmetric lauric acid chains contribute to reproducible manufacturing of these nanocarriers, addressing a critical challenge in lipid-based formulation development.
The application of this compound-derived phospholipids extends to gene delivery systems, where synthetic phospholipids like distearoylphosphatidylcholine and dioleoyl-3-trimethylammonium propane have been utilized to encapsulate and protect genetic material [3]. In these applications, the this compound backbone can be modified to include cationic head groups that complex with nucleic acids, creating stable lipoplexes with enhanced transfection efficiency. The metabolic stability of the saturated lauric acid chains compared to their unsaturated counterparts potentially extends the circulation time of these gene delivery vehicles, while their relatively short chain length maintains appropriate fluidity for membrane fusion and content release.
Phospholipids play critical roles in neuronal membrane structure and function, and this compound derivatives offer particular advantages for cognitive health applications. As essential components of neuronal membranes, phospholipids support brain structure and function, participate in the formation of the blood-brain barrier, and facilitate neurotransmitter activity including acetylcholine synthesis [3]. Clinical research has demonstrated that dietary supplementation with specific phospholipid formulations can significantly support memory, mood, and stress resilience, with multiple randomized controlled trials showing that daily intake of 300-600 mg of milk fat globule membrane (MFGM) phospholipids produces measurable cognitive benefits [3]. While these studies employed natural phospholipid mixtures, the well-defined structure of this compound-derived phospholipids presents opportunities for developing more targeted cognitive support formulations with optimized bioavailability and bioactivity.
The use of this compound as a building block for phospholipid synthesis aligns with the growing interest in structured phospholipids with tailored biological activities. As research continues to elucidate the relationship between phospholipid structure and function, the ability to systematically vary polar head groups while maintaining the consistent 1,3-dilauroyl glycerol backbone enables the rational design of phospholipid derivatives with optimized properties for specific pharmaceutical applications. This approach represents a convergence of traditional lipid biochemistry with modern pharmaceutical development, highlighting the enduring utility of well-characterized lipid building blocks like this compound in advancing therapeutic technologies [2] [3].
This compound represents a versatile building block for the synthesis of structurally defined phospholipids with applications across pharmaceutical development, drug delivery, and nutritional science. The optimized solvent-free enzymatic synthesis protocol employing vacuum-driven air bubbling provides a safe, efficient, and scalable method for producing high-purity this compound with excellent conversion rates and minimal purification requirements. The resulting symmetric diacylglycerol serves as a key intermediate for constructing diverse phospholipid architectures through well-established phosphorylation and coupling reactions. As research continues to expand our understanding of structure-function relationships in phospholipids, the consistent properties and defined structure of this compound-derived phospholipids position them as valuable tools for developing reproducible and effective lipid-based formulations with tailored characteristics for specific therapeutic applications.
The Intrinsic Lipolysis Rate (ILR) is a surface area-independent measure designed to standardize the comparison of lipid digestibility, which is crucial for developing Lipid-Based Formulations (LBFs) [1] [2].
To study the ILR of this compound, a pure sample must first be obtained. The following solvent-free enzymatic method has been demonstrated to produce high-purity this compound [3] [4] [5].
Reaction Setup:
Detailed Protocol:
| Step | Parameter | Specification |
|---|---|---|
| 1. Reaction Mixture | Glycerol | 10 mmol |
| Lauric Acid | 20 mmol (2:1 molar ratio to glycerol) | |
| Lipozyme RM IM | 5% by weight of total reactants | |
| 2. Reactor | 50 mL pear-shaped flask | |
| 3. Conditions | Temperature | 50°C (water bath) |
| Pressure | 4 mm Hg (vacuum) | |
| Duration | 3 hours | |
| 4. Purification | Method for this compound | Recrystallization from dry methanol [5] |
| 5. Outcome | Lauric Acid Conversion | 95.3% |
| This compound Content | 99.1% after purification |
While a direct protocol is unavailable, you can construct one by integrating the synthesis method with the generalized ILR methodology. The workflow below outlines this approach.
When designing your experiments, pay close attention to these parameters derived from the research on intrinsic lipolysis rates [1] [2] [6].
| Category | Parameter | Consideration for this compound |
|---|---|---|
| Lipid Formulation | Purity & Composition | Use highly purified this compound (≥99%). Avoid mixtures. |
| Droplet Size & Surface Area | Use nanoemulsions. Precisely measure droplet size (e.g., via dynamic light scattering) before lipolysis. This is essential for the ILR calculation. | |
| Lipolysis Medium | Surfactant Concentration | Use minimal, controlled amounts of stabilizers (e.g., polysorbate 80). High concentrations inhibit lipase access. |
| Bile Salts & Phospholipids | Include physiologically relevant levels. They can displace synthetic surfactants and improve lipid presentation to the enzyme. | |
| Calcium Ions | Optimize concentration. Ca²⁺ precipitates liberated fatty acids, shifting equilibrium and maintaining lipolysis rate. | |
| Enzyme Source & Activity | Use a consistent, high-quality preparation (e.g., porcine pancreatin). Standardize and report activity units. | |
| Data Analysis | ILR Calculation | ILR = (Apparent lipolysis rate) / (Initial lipid surface area). Ensure units are consistent (e.g., mol·s⁻¹·m⁻²). |
1,3-Diacylglycerols (1,3-DAG) are esters of glycerol where fatty acids are esterified at the sn-1 and sn-3 positions of the glycerol backbone [1]. They are significant surfactants and intermediates in the food, cosmetic, and pharmaceutical industries, with recognized benefits for obesity prevention and as building blocks for synthesizing phospholipids and glycolipids [2]. Unlike their isomer 1,2-DAG, which functions as a crucial second messenger in cellular signaling pathways by activating protein kinase C (PKC) [1] [3] [4], 1,3-DAG is not a natural signaling molecule and is valued primarily for its metabolic and physical properties.
The metabolic pathway of 1,3-DAG differs from triacylglycerol (TAG); when consumed, 1,3-DAG is hydrolyzed to a 1(3)-monoacylglycerol and a free fatty acid, which is not efficiently re-synthesized into body fat, leading to reduced postprandial triacylglycerol levels and fat accumulation [5]. This review provides detailed protocols for the enzymatic synthesis and scaled-up production of 1,3-DAG, leveraging modern biocatalytic methods.
The following table summarizes the primary enzymatic methodologies for 1,3-DAG synthesis, highlighting key operational parameters and performance metrics crucial for process selection and scale-up.
Table 1: Comparative Analysis of Enzymatic Methodologies for 1,3-DAG Synthesis
| Methodology | Catalyst | Key Reaction Parameters | Scale | Performance Metrics | Key Advantages |
|---|
| Esterification in t-Butanol System [6] | Novozym 435 | • Temp: 60°C • Molar Ratio (OA:G): 1:1 • Enzyme: 10% (w/w) • t-Butanol: 0.6 ml/mmol OA | Lab-scale | • 1,3-DAG Conc.: ~65% • High operational stability | • Excellent glycerol solubility • Eliminates glycerol fouling | | Solvent-Free Vacuum Air-Bubbling [2] [7] | Lipozyme RM IM | • Temp: 50°C • Molar Ratio (FA:G): 2:1 • Enzyme: 5% (w/w) • Vacuum: 4 mmHg | Lab-scale | • FA Conversion: 95.3% • 1,3-Dilaurin: 80.3% | • Cost-effective & safe • No solvent recovery • Good enzyme reusability (80.2% activity after 10 batches) | | Two-Step Vacuum-Mediated Conversion [5] | ANL-MARE (Immobilized A. niger lipase) | • Temp: 38°C • Glycerol/(FFA+EE): 21:40 • Vacuum: 566 mmHg (0-10h), 47 mmHg (10-14h) • Enzyme: 3% (w/w) | Pilot-scale (3 L reactor) | • DAG Yield: 66.76% • EE/FFA Conversion: >93% | • Handles complex feedstocks (soy sauce by-product oil) • Maximizes yield via stepwise vacuum | | High-MP DAG Synthesis & Purification [8] | Lipozyme TL IM | • Temp: 73-75°C • Molar Ratio: 2:1 (PA:G), 1:1 (SA:G) • Dehydrating Agents: 4Å MS + Silica Gel | Gram to Pilot-scale | • 1,3-DAG Purity: >83% post-purification • 1,3-DAG/(DAG+TAG): ~45% (crude) | • Targets high-melting point saturated DAGs (e.g., 1,3-DPG, 1,3-DSG) • Combinatorial purification (distillation + fractionation) | | Glycerolysis with Engineered Lipase [9] | Immobilized MAS1-H108W | • Temp: 60°C • Olive Oil:Glycerol: 1:2 • Enzyme: 1% (w/w) • Solvent-Free | Lab-scale | • DAG Content: 49.3% in 4h • Operational Stability: 81.9% capacity after 10 cycles | • Highly efficient & regioselective • Low enzyme loading & short reaction time • Broad applicability to various vegetable oils |
The workflow diagram below illustrates the logical decision-making process for selecting the most appropriate production methodology based on research objectives and available resources.
This protocol is adapted from the work of Li et al. (2013) and is designed for simplicity, cost-effectiveness, and operational safety, using air instead of nitrogen for bubbling [2] [7].
This protocol is suited for producing saturated 1,3-DAGs like 1,3-dipalmitoylglycerol (1,3-DPG) and 1,3-distearoylglycerol (1,3-DSG), which are solid at room temperature and useful for modifying fat crystallization [8].
Rigorous analysis is essential for monitoring reaction progress and determining final product composition. The following table outlines standard methods used in the cited literature.
Table 2: Analytical Methods for 1,3-DAG Characterization and Quantification
| Analyte | Primary Method | Key Details | Reference |
|---|---|---|---|
| Free Fatty Acid (FFA) Conversion | Titration | Potentiometric titration with standardized KOH solution. | [2] |
| Glyceride Profile (MAG, DAG, TAG) | Normal-Phase HPLC (NP-HPLC) | Column: Silica column (e.g., Phenomenex Luna, 250 x 4.6 mm). Mobile Phase: n-Hexane:2-Propanol (e.g., 15:1, v/v). Detection: Refractive Index (RI) or Evaporative Light Scattering (ELSD). | [2] [8] [5] | | Regioisomer Discrimination (1,2 vs 1,3-DAG) | NP-HPLC / Derivatization + MS | NP-HPLC can partially resolve isomers. For precise quantification, use derivatization with dimethylglycine (DMG) followed by tandem mass spectrometry. | [8] [10] | | Structural Confirmation & Purity | Mass Spectrometry (MS) | Electrospray Ionization (ESI-MS) or LC-MS, often coupled with the DMG derivatization method for enhanced sensitivity and isomer identification. | [10] |
To fully appreciate the value of synthesized 1,3-DAG, it is critical to distinguish it from its isomer, 1,2-DAG, which plays a fundamental role in cellular signaling. The diagram below illustrates the central role of sn-1,2-DAG in the IP3/DAG signal transduction pathway, a key mechanism in cell regulation.
It is vital to note that the 1,3-DAG produced via the protocols in this document does not participate in this signaling pathway. The synthesized 1,3-DAG is primarily explored for its nutritional and physical properties, such as:
The scaled-up production of 1,3-diacylglycerols is achievable through robust enzymatic processes. The choice of method depends on feedstock, desired product profile, and scale. Solvent-free esterification with vacuum air-bubbling offers a cost-effective and safe lab-scale method [2], while two-step vacuum-mediated conversion is excellent for handling complex feedstocks at a pilot scale [5]. For the highest efficiency and lowest enzyme consumption, glycerolysis with novel engineered lipases like MAS1-H108W presents a promising future direction [9]. Combining enzymatic synthesis with purification techniques like molecular distillation and solvent fractionation is key to obtaining high-purity 1,3-DAG suitable for food, pharmaceutical, and cosmetic applications [8].
Acylmigration is a chemical process where an acyl group moves from the 1,3-position to the 2-position on the glycerol backbone, reducing the purity of your 1,3-Dilaurin. The core strategy for prevention is optimizing the reaction time to stop the process before acylmigration becomes significant [1].
The primary method for synthesizing this compound is a solvent-free enzymatic esterification [1] [2].
The table below summarizes the optimized parameters for this synthesis:
| Parameter | Optimal Condition for this compound Synthesis |
|---|---|
| Reaction Time | 3 hours [1] |
| Temperature | 50°C [1] |
| Lipase | Lipozyme RM IM (sn-1,3 specific) [1] |
| Enzyme Load | 5 wt% (based on reactants) [1] |
| Vacuum Pressure | 4 mm Hg [1] |
| Molar Ratio | Glycerol : Lauric Acid = 1 : 2 [1] |
| Expected Lauric Acid Conversion | 95.3% [1] |
| Expected this compound Content | 80.3% (after 3 hours), up to 99.1% after purification [1] |
The following diagram illustrates the experimental workflow and the critical time-dependent risk of acylmigration.
Q1: What are the signs that acylmigration is occurring in my reaction mixture?
Q2: Besides time, what other factors can influence acylmigration?
Q3: My this compound purity is low even after 3 hours. What should I check?
The table below summarizes key operational stability data for Lipozyme RM IM in the synthesis of 1,3-diacylglycerols (like 1,3-dilaurin) under a vacuum-driven air bubbling system [1].
| Stability Metric | Performance Data | Reaction Conditions |
|---|---|---|
| Operational Half-life | Information not explicitly found in search results | - |
| Batch Reusability | 80.2% of original catalytic activity remained after 10 consecutive batches [1] | Substrates: Lauric acid & Glycerol; Temperature: 50°C; Lipase load: 5 wt%; Pressure: 4 mm Hg [1] |
| Final Product Content | This compound content of 80.3% (after 3-hour reaction) [1] | Same as above [1] |
The choice of biocatalyst significantly impacts the reaction outcome. The following table compares different immobilized lipases in the synthesis of this compound in a solvent-free system, highlighting why Lipozyme RM IM is often preferred [2] [1].
| Lipase (Immobilized) | Source Organism | Performance in this compound Synthesis | Key Characteristics |
|---|---|---|---|
| Lipozyme RM IM | Rhizomucor miehei [3] [1] [4] | High activity; achieved 95.3% lauric acid conversion and 80.3% this compound content [1]. | sn-1,3 specific [1]; immobilized on a weak anion-exchange resin (Duolite ES 562) [3] [4]. |
| Novozym 435 | Candida antarctica [4] | High activity; good performance in lauric acid conversion [1]. | Lipase B; non-regiospecific; immobilized on macroporous polyacrylate resin [4] [5]. |
| Lipozyme TL IM | Thermomyces lanuginosus [2] [1] [4] | Low activity in solvent-free this compound synthesis [1]. | sn-1,3 specific; immobilized on a cationic silicate [2] [4]. |
The high operational stability of Lipozyme RM IM (80.2% after 10 batches) was demonstrated using the following methodology [1]:
This process can be visualized in the following workflow:
Q: Why is Lipozyme RM IM particularly suitable for synthesizing 1,3-diacylglycerols?
Q: Besides batch reuse, how else can I optimize the stability and performance of Lipozyme RM IM?
Q1: What are the primary factors affecting the yield of 1,3-Dilaurin? The key factors are efficient water removal, catalyst selection, and reaction temperature. Water is a by-product of the esterification reaction; its continuous removal shifts the equilibrium toward product formation [1]. The choice between chemical and enzymatic catalysts also significantly impacts selectivity and final yield.
Q2: Why does my product contain monolaurin (GML) or trilaurin instead of the desired this compound? The synthesis is a consecutive reaction network. Lauric acid first esterifies with glycerol to form glycerol monolaurate (GML), which can further react to form this compound, and then trilaurin [2]. The presence of significant GML or trilaurin indicates that the reaction was either stopped before reaching the optimal point for this compound or that the conditions (e.g., molar ratio, catalyst) were not selective enough.
Q3: How can I prevent the formation of 1,2-Dilaurin? Acyl migration is the process where the fatty acid chain moves from the 1,3-position to the 1,2-position on the glycerol backbone, leading to the less desired 1,2-isomer. Using a sn-1,3 specific lipase (e.g., Lipozyme RM IM) as a catalyst can favor the formation of this compound and minimize the formation of the 1,2-isomer [1]. However, note that some acyl migration may still occur over extended reaction times [1].
Q4: My lauric acid conversion has stalled. What could be the cause? A stalled conversion often points to ineffective water removal or catalyst deactivation. Check that your vacuum system is leak-free and that the bubbling mechanism (air or N₂) is functioning correctly to entrain and remove water vapor [1]. If using an enzyme catalyst, exposure to high temperatures or impurities may have denatured it.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Lauric Acid Conversion | Inefficient water removal; Suboptimal catalyst amount; Incorrect temperature | Verify vacuum integrity and bubbling rate [1]; Increase catalyst loading within typical ranges (e.g., 5 wt%) [1]; Optimize temperature (e.g., 50°C for enzymatic) [1]. |
| Low Selectivity for this compound | Non-selective catalyst (e.g., chemical acid catalyst); Excessive reaction time leading to acyl migration | Switch to an sn-1,3 specific lipase (e.g., Lipozyme RM IM) [1]; Shorten reaction time to avoid over-reaction to trilaurin and acyl migration [1]. |
| High Trilaurin Content | Molar ratio of lauric acid to glycerol is too high; Reaction time is too long | Adjust the molar ratio. While excess lauric acid can drive the reaction, a very high excess promotes triester formation; Monitor reaction progress with HPLC and stop after this compound peaks [1]. |
| Catalyst Deactivation (Enzymatic) | Exposure to high temperatures; Contamination from impurities | Ensure reaction temperature is within the enzyme's tolerance limit (e.g., 50°C for Lipozyme RM IM) [1]; Pre-purify lauric acid if necessary; Reuse enzyme within its stability cycle (e.g., 10 batches) [1]. |
For your experimental design, here are key methodologies and quantitative results from the literature.
Table 1: Optimized Parameters for Enzymatic Synthesis This table summarizes a highly effective protocol for synthesizing this compound using an enzymatic approach [1].
| Parameter | Recommended Condition |
|---|---|
| Reaction Type | Direct Esterification (Solvent-free) |
| Molar Ratio (Glycerol:Lauric Acid) | 1:2 |
| Catalyst | Lipozyme RM IM (5 wt% of reactants) |
| Temperature | 50 °C |
| Pressure | 4 mm Hg (Vacuum) |
| Water Removal | Vacuum-driven air bubbling |
| Reaction Time | 3 hours |
| Reported Outcome | ~95% Lauric Acid Conversion, ~80% this compound Content |
Table 2: Comparison of Concentration Methodologies for Lauric Acid The purity of your starting material, lauric acid, can impact the reaction. This table compares methods to concentrate lauric acid from a natural source [3].
| Methodology | Previous Step Required | Purity of Lauric Acid (or Ester) | Recovery | Key Challenge |
|---|---|---|---|---|
| Winterization | Hydrolysis to FFAs* | ~65% (as FFA) | ~81% | Moderate purity |
| Supercritical CO₂ Extraction | Alcoholysis to Ethyl Esters | ~80% (as Ethyl Ester) | ~85% | High-pressure equipment |
| Multistage Distillation | Alcoholysis to Ethyl Esters | >97% (as Ethyl Ester) | ~80% | Requires high vacuum to prevent degradation |
*FFAs: Free Fatty Acids.
The following diagram outlines the core experimental setup and workflow for the optimized enzymatic synthesis of this compound.
Figure 1: Experimental workflow for enzymatic synthesis of this compound.
Key Considerations for This Protocol:
For context, the broader reaction network for the chemical-catalyzed esterification of lauric acid and glycerol is complex. The following chart maps out the primary and side reactions you may encounter.
Figure 2: Reaction network of lauric acid and glycerol esterification.
Key Insight from this Pathway: A critical finding from recent kinetic studies is that the isomerization reactions between this compound and 1,2-Dilaurin are much faster than the esterification steps [2]. This means that even if your catalyst is not perfectly selective, the isomers will rapidly reach an equilibrium. Designing your reaction and separation processes with this in mind is important for accurate yield predictions.
The following table summarizes the primary techniques used to remove water during esterification, a critical step for achieving high yields of 1,3-DAG.
| Technique | Mechanism | Key Advantages | Reported Performance | Key Considerations |
|---|---|---|---|---|
| Vacuum-Driven Bubbling [1] [2] | A vacuum draws gas (air or N₂) into the reactor, creating bubbles that mix reactants and evaporate water. | Efficient mixing & water removal; avoids dangerous N₂; cost-effective [1]. | 95.3% fatty acid conversion, 80.3% 1,3-dilaurin content in 3h [1]. | Optimal vacuum pressure is critical (e.g., 4 mmHg cited) [1]. |
| Molecular Sieves / Adsorbents [3] [4] [5] | Solid desiccants (e.g., 4Å molecular sieves, silica gel) are added to the reaction mixture to adsorb water. | Simple operation; effective for small-scale reactions [3]. | Achieved 80.3% esterification efficiency in 1.5h [3]. | Requires separation from enzymes/product; can be combined for better effect [4] [5]. |
| Multi-Stage Vacuum [2] | Vacuum pressure is strategically changed at different reaction stages to optimize sequential reactions. | Maximizes conversion when substrates (e.g., ethyl esters & free fatty acids) have different reaction behaviors. | 96% ethyl ester & 93% free fatty acid conversion, 66.76% DAG yield [2]. | Process is more complex, requiring optimization of timing and pressure for each stage. |
Here are the methodologies for implementing the key water removal techniques, based on published experiments.
This protocol is adapted from a study that found air bubbling comparable to more expensive and hazardous nitrogen bubbling [1].
The following diagram illustrates the workflow and decision process for selecting and implementing these water removal techniques.
This method is particularly useful for synthesizing high-melting-point DAGs (e.g., 1,3-dipalmitoylglycerol) which require elevated temperatures, leading to faster water generation [4] [5].
This advanced protocol is designed for complex feedstock like soy sauce by-product oil, which contains both fatty acid ethyl esters (FAEE) and free fatty acids (FFA) that react optimally under different conditions [2].
Problem: Low Fatty Acid Conversion or DAG Yield
Problem: Decrease in 1,3-DAG Content Over Extended Time
Problem: Reduced Enzyme Activity Over Multiple Batches
This compound is a valuable compound in food, cosmetic, and pharmaceutical industries, and research indicates that a solvent-free enzymatic synthesis method is highly effective for its production [1]. The core principle is a direct esterification reaction between glycerol and lauric acid, driven by the removal of water to shift the equilibrium towards the desired product [1].
The table below summarizes the critical parameters for maximizing lauric acid conversion and this compound content.
| Factor | Optimal Condition | Effect / Rationale |
|---|---|---|
| Operation Mode | Vacuum-driven air bubbling | Cost-effective and safe; creates agitation and removes water [1]. |
| Lipase (Biocatalyst) | Lipozyme RM IM or Novozym 435 | Both show high activity; Lipozyme RM IM offers good operational stability [1]. |
| Lipase Load | 5 wt% (of reactants) | Sufficient to catalyze the reaction efficiently [1]. |
| Reaction Temperature | 50°C | Balances reaction rate and enzyme stability [1]. |
| Reaction Time | 3 hours | Achieves near-maximum conversion before significant acyl migration occurs [1]. |
| Vacuum Pressure | 4 mm Hg | Facilitates the removal of water byproduct at low temperature [1]. |
| Purification Method | Recrystallization (from dry methanol) | Achieves high purity (99.1% for this compound) [1]. |
Here are solutions to some frequently encountered problems:
Q: My lauric acid conversion is low. What could be the cause?
Q: The content of this compound in my product decreases after a long reaction time. Why?
Q: Is using compressed nitrogen (N₂) gas necessary for this synthesis?
Q: The lipase catalyst loses activity over multiple uses. How can I improve its stability?
This is the detailed methodology for the solvent-free synthesis of this compound, adapted from the research [1].
The following diagram visualizes the optimized synthesis and purification process.
The key to this protocol is the vacuum-driven air bubbling system, which simultaneously agitates the reaction mixture and removes water, driving the reaction forward [1].
The table below outlines the kinetic parameters for the key reactions in synthesizing Glycerol Monolaurate (GML) and Glycerol Dilaurate (GDL) from lauric acid and glycerol, which is crucial for identifying bottlenecks and optimizing reaction conditions [1].
| Reaction Step | Reaction Order | Rate Constant (k) at 110°C | Activation Energy (Ea) | Notes |
|---|---|---|---|---|
| Monoesterification (R1) | First order in glycerol | 0.051 h⁻¹ | 72.7 kJ/mol | Forms Glycerol Monolaurate (GML) |
| Diesterification (R2) | First order in GML | 0.022 h⁻¹ | 80.8 kJ/mol | Forms Glycerol Dilaurate (GDL) |
| GML Isomerization | Equilibrium reaction | - | - | Fast; α-GML and β-GML reach equilibrium |
| GDL Isomerization | Equilibrium reaction | - | - | Fast; 1,2-GDL and 1,3-GDL reach equilibrium |
The following diagram outlines the key experimental steps for studying the reaction kinetics and identifying points where lipase inactivation can occur.
Q1: Why is my lipase losing activity rapidly during the esterification reaction? The reaction system contains water, which is a product of esterification. The presence of water can promote the reverse (hydrolysis) reaction and potentially lead to enzyme deactivation, especially in a closed system where water accumulates [1].
Q2: My reaction yield of 1,3-Dilaurin is low, and I'm seeing unwanted isomers. Is this normal? Yes, the formation of isomers is an inherent part of the process. Glycerol Monolaurate (GML) has α and β isomers, and Glycerol Dilaurate (GDL) has 1,2 and 1,3 isomers. These isomers undergo fast equilibrium reactions [1].
Q3: How can I be sure the kinetics I'm measuring are intrinsic and not masked by mass transfer limitations? Mass transfer can be a significant issue, especially in heterogeneous reaction systems.
Q1: Why is controlling droplet size so critical in lipid digestion studies? Lipid digestion is an interfacial process. A smaller droplet size creates a larger total surface area for digestive enzymes like lipase to act upon, which typically accelerates the rate of free fatty acid (FFA) release [1] [2]. Precisely controlling the droplet size distribution allows researchers to predict and manipulate the lipid digestion profile.
Q2: My polydisperse emulsions yield inconsistent digestion data. How can I improve reproducibility? The polydispersity (wide range of droplet sizes) from conventional homogenizers is likely the cause. To enhance reproducibility, consider adopting advanced emulsification techniques that produce monodisperse emulsions (droplets with a uniform size). Technologies like premix membrane emulsification using Shirasu Porous Glass (SPG) membranes are highly effective for this purpose [1] [2].
Q3: I need to achieve a specific digestion profile without changing the oil content. Is this possible? Yes. A modern approach is to create a bimodal emulsion blend. By mixing two separate monodisperse emulsions of different sizes, you can precisely engineer the total droplet surface area in your system while keeping the oil-phase volume constant. This method, referred to as a Food Emulsion Blend (FEB), has shown a strong correlation (R² > 0.8) between the initial total surface area and the extent of FFA release [1] [2].
Q4: How does the choice of emulsifier interact with droplet size to affect digestion? The emulsifier defines the interfacial properties. Different emulsifiers create interfaces with varying resistance to enzymatic breakdown and displacement by bile salts. For instance, combining a synthetic emulsifier like Tween 20 with a natural stabilizer like citrus pectin can modify the digestibility of the emulsion compared to Tween 20 alone [1] [2]. The effect of the emulsifier is independent of, but works in conjunction with, the surface area effect from droplet size.
Here are detailed methodologies and synthesized data from recent studies to guide your experimental design.
This protocol is adapted from studies on Food Emulsion Blends (FEBs) [1] [2].
Materials:
Procedure:
This protocol outlines a standard two-stage in vitro digestion simulation [1] [2].
Materials:
Procedure:
The table below synthesizes key findings from a study that used the above protocols to investigate FEBs [1] [2].
| Emulsifier System | SPG Pore Size (μm) | Mean Droplet Size, d4,3 (μm) | Bimodal FEB Combination | Key Finding on FFA Release |
|---|---|---|---|---|
| 1.0% Tween 20 (TW) | 1.1 | 1.05 | 1 μm + 50 μm | Strong positive correlation (R² > 0.8) between initial total droplet surface area and FFA release for both TW and TWCP systems. |
| 1.0% Tween 20 (TW) | 10.0 | ~10 | 10 μm + 50 μm | |
| 1.0% Tween 20 (TW) | 50.4 | 51.99 | 1 μm + 10 μm |
| 0.5% Tween 20 + 0.5% Citrus Pectin (TWCP) | 1.1 | 1.19 | 1 μm + 50 μm | | | 0.5% Tween 20 + 0.5% Citrus Pectin (TWCP) | 10.0 | ~10 | 10 μm + 50 μm | | | 0.5% Tween 20 + 0.5% Citrus Pectin (TWCP) | 50.4 | 46.94 | 1 μm + 10 μm | |
The following diagram illustrates the logical workflow for designing an experiment to control lipid digestion, based on the principles discussed.
Diagram 1: A strategic workflow for controlling lipid digestion through emulsion design.
| Problem | Possible Cause | Solution |
|---|---|---|
| High Polydispersity in Emulsion | Inefficient homogenization; coalescence during or after formation. | Optimize homogenization pressure/cycles; use a more effective emulsifier; consider premix membrane emulsification for monodisperse droplets [1] [2]. |
| Low/Unpredictable FFA Release | Emulsifier creating a highly resistant interface; droplets too large. | Switch to a digestible emulsifier (e.g., Tween); incorporate a smaller droplet size fraction to increase total surface area [1] [2]. |
| Rapid Digestion, Need for Sustained Release | Very small droplets and/or highly digestible interface. | Use emulsifiers that form viscous/gel-like layers (e.g., certain pectins, proteins); introduce a population of large droplets to reduce overall surface area [1] [2]. |
| Emulsion Instability During Digestion | Aggregation or flocculation in gastric environment; emulsifier displacement. | Use stabilizers like pectin to provide electrosteric repulsion; design interfaces with mixed emulsifiers for enhanced resilience [1] [2]. |
To summarize the core principles from the technical guides:
Lipolysis is the enzymatic hydrolysis of triglycerides into fatty acids and glycerol. For lipid-based formulations like 1,3-Dilaurin, this reaction occurs at the oil-water interface [1] [2]. Surfactants can inhibit this process through several mechanisms:
The extent of inhibition is highly dependent on the surfactant's properties and concentration.
The table below summarizes the effects of different surfactants and lipids on lipolysis, based on experimental findings:
| Factor | Observed Effect on Lipolysis | Key Findings / Mechanism |
|---|---|---|
| Polysorbate 80 [3] | Concentration-dependent inhibition | At 0.25% concentration, can completely shield lipid (tricaprylin) from lipase in absence of biliary lipids. |
| Fatty Acid Chain Length [3] | Shorter chains → higher digestibility | Acylglycerol digestibility increases with decreasing acyl chain length. |
| Bile Salt & Phospholipids [3] | Can counteract surfactant inhibition | Inclusion increases surfactant-free area at interface, improving lipid presentation to enzyme. |
| Surfactant Digestibility [4] | Highly digestible surfactants may improve drug bioavailability | Medium-chain surfactants (e.g., Tween 20) are more readily digested than long-chain, reducing persistent inhibition. |
This section outlines a standardized pH-stat lipolysis method you can use to study surfactant inhibition of this compound [3].
The diagram below illustrates the key stages of the experimental protocol.
Q1: Our in vitro lipolysis results show high variability between replicates. What could be the cause?
Q2: We suspect our surfactant is forming micelles that sequester our drug, but the inhibition mechanism is unclear. How can we investigate this?
Q3: According to the literature, a surfactant inhibits lipolysis, but in our hands, it seems to enhance it. Why?
Q4: Are there computational methods to predict the inhibitory effect of a surfactant?
Q1: What are the most significant factors affecting the purity of 1,3-DAG during purification?
The purity of 1,3-diacylglycerols is primarily compromised by acyl migration, where the fatty acid groups shift from the sn-1,3 positions to the sn-2 position, forming 1,2-DAG and 2,3-DAG isomers. This phenomenon is influenced by several key factors:
Q2: How can I minimize acyl migration during solvent fractionation?
Acyl migration during solvent fractionation can be minimized through several approaches:
Q3: What purification techniques are most effective for obtaining high-purity 1,3-DAG?
Table: Comparison of Purification Techniques for 1,3-Diacylglycerols
| Technique | Principle | Optimal Conditions | Effectiveness | Limitations |
|---|---|---|---|---|
| Molecular Distillation | Separation based on volatility differences under high vacuum | Two-stage process: 1st stage removes FFA/MAG; 2nd stage concentrates DAG [2] | Effective for bulk separation; achieves ~70% DAG purity | High temperatures may promote acyl migration; limited resolution for isomer separation |
| Solvent Fractionation | Differential solubility/crystallization of lipid classes | n-hexane:ethyl acetate mixed solvents; temperature-controlled crystallization [1] | Achieves >97% purity for specific 1,3-DAG types; effectively separates isomers | Requires optimization for each DAG type; solvent volume and environmental concerns |
| Chromatographic Purification | Selective adsorption/desorption on stationary phases | Silica gel column with n-hexane:diethyl ether (1:1 v/v) [3] | High purity (up to 99.5%) for small-scale preparations | Limited scalability; high solvent consumption; expensive for industrial application |
| Recrystallization | Temperature-dependent solubility differences | Dry methanol for saturated 1,3-DAGs [3] | Excellent for final polishing (>99% purity) | Lower yields; primarily for saturated, high-melting point DAGs |
Q4: How does the fatty acid chain length affect purification strategy?
The fatty acid chain length significantly influences the purification approach, particularly in solvent fractionation and crystallization:
Problem: Despite apparently optimal conditions, the final 1,3-DAG purity remains below 90%.
Solutions:
Problem: Significant formation of 1,2-DAG and 2,3-DAG isomers occurs during molecular distillation.
Solutions:
Problem: Lipase activity declines rapidly over multiple batch cycles in solvent-free systems.
Solutions:
Problem: Crystallization results vary significantly between batches with identical nominal parameters.
Solutions:
Principle: sn-1,3 specific lipases catalyze the direct esterification of glycerol with fatty acids under controlled conditions that favor 1,3-DAG formation over triacylglycerols [3].
Materials:
Procedure:
Troubleshooting Notes:
Principle: Separation based on volatility differences under high vacuum, effectively removing free fatty acids (FFA), monoglycerides (MAG), and partial removal of triglycerides (TAG) [2].
Materials:
Procedure:
First Stage Distillation:
Second Stage Distillation:
Analysis: Monitor fractions by NP-HPLC to assess composition and purity [2].
Typical Results:
Principle: Differential crystallization of 1,3-DAG isomers from specific solvent systems at controlled temperatures, leveraging solubility differences between lipid classes and isomers [1].
Materials:
Procedure:
Solvent Preparation: Prepare mixed solvent system optimized for target DAG:
Dissolution: Dissolve molecular-distilled DAG concentrate in minimal warm solvent (typically 10-15% w/v).
Crystallization:
Separation:
Analysis: Determine purity by NP-HPLC; typical purity >97% achievable [1].
Application: Separation and quantification of 1,3-DAG, 1,2-DAG, MAG, TAG, and FFA in reaction mixtures and purified products [3].
Conditions:
Typical Elution Order: MAG → 1,2-DAG → 1,3-DAG → FFA → TAG
Quantification: Prepare calibration curves using purified standards for each component.
Principle: Track the ratio of 1,3-DAG to 1,2-DAG over time or after processing steps to quantify isomerization.
Calculation:
Application: Use AMD data to optimize processes to minimize migration; higher temperatures and dispersion increase Km and reduce T1/2 [1].
The following table summarizes the Intrinsic Lipolysis Rates (ILR) for various pure acylglycerols, as determined from nanoemulsion digestion studies using a standardized pH-stat method [1]. The ILR is expressed as µL NaOH/min/m², representing the rate of free fatty acid release normalized to the available lipid surface area.
| Acylglycerol | Type | Acyl Chain Length | Intrinsic Lipolysis Rate (ILR, µL NaOH/min/m²) |
|---|---|---|---|
| Tributyrin | Triglyceride | C4 | 0.97 |
| Tricaproin | Triglyceride | C6 | 0.75 |
| Tricaprylin | Triglyceride | C8 | 0.51 |
| Trilaurin | Triglyceride | C12 | 0.15 |
| 1,3-Dicaprin | Diglyceride | C10 | 2.05 |
| 1,3-Dilaurin | Diglyceride | C12 | Data not explicitly provided in results |
| 1-Monolaurin | Monoglyceride | C12 | 2.55 |
| Triolein | Triglyceride | C18:1 | 0.09 |
> How to read this data: A higher ILR value indicates a faster digestion rate. The data shows clear trends: digestibility increases with decreasing acyl chain length and decreased esterification (monoglycerides digest faster than diglycerides, which are faster than triglycerides) [1].
The quantitative data in the table above was generated using a standardized in vitro lipolysis protocol, key details of which are summarized below [1] [2]:
Lipolysis is a sequential hydrolysis process. The diagram below illustrates the core pathway and key enzymes involved in breaking down triglycerides like Trilaurin into fatty acids and glycerol [3].
Pathway Overview:
When comparing lipolysis rates, it's crucial to consider these factors, as they significantly impact the results:
The table below summarizes a specific normal-phase HPLC (NP-HPLC) method used for the separation and analysis of 1,3-Dilaurin in reaction mixtures [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Normal-Phase HPLC (NP-HPLC) |
| Column | Silica column (Phenomenex Luna, 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane / 2-propanol (15:1 ratio) |
| Flow Rate | 1.0 mL/min |
| Detection | Differential Refractive Index (RI) Detector |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Sample Concentration | 5 mg/mL in mobile phase |
This workflow illustrates the general analytical and validation process:
Your guide should contextualize NP-HPLC by comparing it with other common techniques. The table below compares NP-HPLC with two reversed-phase methods that analyze similar compounds (Lauric Acid, Mono-, Di-, and Trilaurin) [2] [3].
| Parameter | NP-HPLC-RI [1] | GC-FID [2] [3] | HPLC-ELSD [2] [3] |
|---|---|---|---|
| Best For | Profiling acylglycerols in a mixture | Quantifying Lauric Acid & lower-molecular-weight acylglycerols | Quantifying Trilaurin & higher-molecular-weight acylglycerols |
| Key Advantage | Simplicity for direct analysis of reaction mixtures | High sensitivity for Lauric Acid (LOD: 0.033 mg/mL) | Better sensitivity for Trilaurin than GC-FID |
| Key Disadvantage | - | Requires sample derivatization; less suitable for heat-sensitive compounds | Lower sensitivity for Lauric Acid (R²=0.9971 for linearity) |
| Linearity (R²) | (Not specified in source) | ≥ 0.9995 | 0.9971 - 0.9995 |
| LOD Range | (Not specified in source) | 0.033 - 0.260 mg/mL | 0.040 - 0.421 mg/mL |
For any analytical method, validation is crucial. The following parameters, based on ICH guidelines, should be demonstrated to ensure the method is suitable for its intended purpose [4] [5] [6].
| Validation Parameter | Experimental Protocol & Acceptance Criteria | | :--- | :--- | | Specificity | Demonstrate that the method can distinguish this compound from other components (e.g., excipients, degradants, isomers). Peak purity assessment using a DAD detector is recommended [7]. | | Linearity & Range | Prepare and analyze at least 5 concentrations of this compound, from LOQ to 200% of the target concentration. A correlation coefficient (r > 0.999) is typically required [5] [7]. | | Precision | Repeatability: Inject six independent preparations of the same sample. RSD of content < 2% [7]. Intermediate Precision: Repeat the test on a different day, with a different analyst and instrument. Combined RSD from both sets should be < 2% [7]. | | Accuracy (Recovery) | Spike known amounts of this compound into a sample matrix at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98%–102% with an RSD < 2% [7]. | | LOD & LOQ | LOD (Limit of Detection): Signal-to-noise ratio S/N ≥ 3 [7]. LOQ (Limit of Quantification): Signal-to-noise ratio S/N ≥ 10. At the LOQ concentration, the RSD of six injections should be < 2% [7]. | | Solution Stability | Monitor the response of a sample solution over time (e.g., at 0, 4, 8, 12, 24 hours) against a fresh standard. The RSD of the peak area should be < 2% to prove stability for the duration of the analysis [7]. | | Robustness | Deliberately introduce small, intentional changes to method parameters (e.g., mobile phase composition ±5%, flow rate ±10%, columns from different brands). The method should remain unaffected, with RSD of results < 2% across variations [7]. |
This diagram summarizes the key parameters that form a validation suite:
| Compound | Key Characteristics & Digestibility Notes | Context from Literature |
|---|
| 1,3-Dilaurin (A diglyceride) | Digestibility: Diglycerides are generally considered more digestible than triglycerides. Lipases can more readily access their structure without the need for initial cleavage of a sn-3 fatty acid. Function: Used as a surfactant in food, cosmetics, and pharmaceuticals [1]. | Evidence primarily from general principles and synthesis studies [1]. | | Trilaurin (A triglyceride) | Digestibility: Subject to complex interfacial digestion by pancreatic lipase, releasing two fatty acids and one 2-monoacylglycerol [2]. The rate is highly dependent on factors like droplet size and the presence of surfactants (e.g., polysorbate 80 can inhibit lipolysis) [2]. Polymorphism: Can exist in multiple crystalline forms (α, β', β), which may influence its dissolution and digestion [3]. | Evidence from pharmaceutical digestion models and material science studies [2] [3]. |
The most relevant experimental method for determining lipid digestibility in drug development is the pH-stat lipolysis model.
The following diagram illustrates the sequential action of lipase on trilaurin, which is not required for this compound, highlighting a key difference in their digestion pathways.
Based on the gathered information, here is a comparative analysis for drug development:
The table below summarizes the key performance characteristics of GC-FID and HPLC-ELSD for analyzing compounds in modified coconut oil, including 1,3-Dilaurin, as reported in a direct comparison study [1].
| Parameter | GC-FID Method | HPLC-ELSD Method |
|---|---|---|
| Best For | Quantification of Lauric Acid (LA), Monolaurin (ML), and Dilaurin (DL) [1] | Quantification of Monolaurin (ML), Dilaurin (DL), and Trilaurin (TL) [1] |
| Linearity (R²) | R² ≥ 0.9995 for LA, ML, DL, and TL [1] | R² ≥ 0.9995 for ML, DL, and TL; R² = 0.9971 for LA [1] |
| Sensitivity (LOD) | More sensitive for LA (LOD ≤ 0.033 mg/mL) [1] | More sensitive for TL (LOD ≤ 0.040 mg/mL) [1] |
| Sensitivity (LOQ) | LOQ for LA: 0.099 mg/mL [1] | LOQ for TL: 0.122 mg/mL [1] |
| Key Advantage | Showed satisfactory recoveries for LA analysis [1] | Exhibited acceptable recoveries for TL analysis [1] |
Here are the core methodologies from the comparative study, which you can adapt for your own experimental work.
The following diagrams illustrate the general workflows for both analytical techniques, highlighting the key steps involved in processing a sample for this compound analysis.
GC-FID Analysis Workflow
HPLC-ELSD Analysis Workflow
To choose the most appropriate method for your project, consider the following:
The table below summarizes key thermal and structural properties of several triacylglycerols (TAGs) for comparison. Note that 1,3-Dilaurin is a diacylglycerol (DAG), and direct comparative data is limited.
| Lipid Name | Type | Melting Point / Range (°C) | Stable Polymorph | Key Characteristics |
|---|---|---|---|---|
| This compound | DAG | Not explicitly stated [1] | Information Missing | Reported to be synthesized at 50°C; purified product has 99.1% purity [1]. |
| Trilaurin (LLL) | TAG | β-2: 46.5°C [2] | β-2 [2] | A common TAG in lauric fats; exhibits polymorphism (α-2, β'-2, β-2) [2]. |
| SOS | TAG | β1-3: 43.0°C [2] | β1-3 [2] | A major, high-melting-point TAG in cocoa butter; β-3 polymorph is stable [2]. |
| POP/PPO Molecular Compound | TAG Blend | Information Missing | β-2L [3] | Forms a molecular compound that can enhance solubility of other lipids like LLL [3]. |
A primary challenge in comparing this compound with the listed TAGs is that they are different classes of lipids. TAGs have three fatty acid chains, which typically leads to higher melting points and more complex polymorphic behavior (multiple crystalline forms) compared to DAGs, which have only two fatty acid chains [4].
The experimental data from the search results primarily investigates the phase behavior of binary and ternary mixtures, which is crucial for understanding lipid interactions in real-world formulations.
Eutectic Behavior in SOS/LLL Mixtures: A 2020 study used Differential Scanning Calorimetry (DSC) and Synchrotron Radiation X-ray Diffractometry (SR-XRD) to analyze mixtures of SOS and LLL [2].
Reducing Incompatibility with Molecular Compounds: A 2023 study compared the mixing behavior of LLL with POP, PPO, and a 1:1 POP/PPO blend [3].
The diagram below illustrates the core concepts of lipid phase behavior discussed in the research, which directly impacts thermal stability in mixtures.
The primary "Molecular Mismatch" leading to eutectic behavior is often due to large differences in the Fatty Acid Chain Length (e.g., lauric acid C12 vs. stearic acid C18) and the Symmetry of the TAG Molecule (e.g., symmetric SOS vs. trisaturated LLL) [2] [4] [3].
To build a comprehensive comparison guide for this compound, I suggest the following steps:
The following diagram illustrates the fundamental three-step enzymatic pathway for the breakdown of triglycerides (TAG), which includes the hydrolysis of 1,3-DAG. This process is central to energy mobilization in cells [1] [2] [3].
In this pathway, the hydrolysis of 1,3-DAG is specifically catalyzed by Hormone-sensitive lipase (HSL), which acts on the second ester bond to produce a Monoacylglycerol (MAG) and a free fatty acid [1] [2] [3].
The physical behavior of 1,3-DAG, which can influence its interaction with lipases, is significantly affected by the length of its acyl chains. The table below summarizes key experimental findings.
| Acyl Chain Length | Crystal Structure | Interfacial & Gelation Properties | Research Context |
|---|---|---|---|
| C12 (Lauric) | Small platelet-like crystals [4] | Highest oil-air interfacial activity; forms elastic oleogels with good whipping ability [4] | Model system for studying crystallization and foaming [4] |
| C14 (Myristic) | Small needle-like crystals [4] | High oil-air interfacial activity; forms elastic oleogels with good whipping ability [4] | Model system for studying crystallization and foaming [4] |
| C16 (Palmitic) | Aggregated needle-like crystals [4] | Lower interfacial activity; forms oleogels with low elasticity and limited whipping ability [4] | Model system for studying crystallization and foaming [4] |
| C18 (Stearic) | Aggregated needle-like crystals [4] | Lower interfacial activity; forms oleogels with low elasticity and limited whipping ability [4] | Model system for studying crystallization and foaming [4] |
For researchers aiming to investigate these properties, here are methodologies from the cited literature.
Synthesizing 1,3-DAG
Measuring Lipolysis and Lipase Activity
A 2022 study introduced the Intrinsic Lipolysis Rate (ILR), a surface area-independent metric designed to systematically predict the digestibility of lipid-based formulations, including binary mixtures [1].
The core finding is that the ILR of a binary lipid mixture can be accurately predicted from the weighted average of the ILRs of its pure components [1]. This approach allows formulation scientists to design lipids with specific digestion profiles without testing every possible combination.
The experimental protocol for determining the ILR involves the following key steps [1]:
| Step | Description | Key Details |
|---|---|---|
| 1. Formulation | Prepare nanoemulsions of pure lipids. | Use pure acylglycerols (e.g., 1,3-Dilaurin); stabilize interface with low conc. of polysorbate 80 to minimize inhibition of lipolysis. |
| 2. In Vitro Lipolysis | Perform digestion using standardized pH-stat lipolysis protocol. | Follow Lipid Formulation Classification System (LFCS) Consortium method; titrate released fatty acids with NaOH. |
| 3. Data Calculation | Calculate the surface area-independent Intrinsic Lipolysis Rate (ILR). | Adapt methodology from the "suspension-based intrinsic dissolution rate"; use estimated lipid droplet surface area and lipolysis data. |
The following diagram illustrates the logical workflow for applying this methodology to predict the digestion of a binary mixture:
While not directly measuring digestion, several studies have extensively investigated the binary phase behavior of this compound (also denoted as LSL in research) with its asymmetrical isomer, 1,2-Dilaurin (LLS). The physical state and crystal structure of a lipid, summarized here, significantly influence how it is accessed and digested by enzymes [2] [3].
| Property | Description & Implication for Digestion |
|---|---|
| Polymorphism | Mixtures can crystallize in different forms (α, β'). The metastable α-form is less ordered, which may facilitate faster lipase action compared to the stable β'-form. [2] [3] |
| Thermal Behavior | Asymmetrical 1,2-Dilaurin (LLS) has lower melting points than symmetrical this compound (LSL). Mixtures show eutectic/monotectic behavior, resulting in a lower overall melting point and potentially faster digestion. [2] [3] |
| Microstructure | Crystals from slow cooling (0.1°C/min) are more homogeneous and closely packed than from fast cooling (3.0°C/min), which could create a physical barrier to digestion. [2] |
To construct your comparison guide, you could consider the following approaches: